Zolucatetide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
3044032-95-0 |
|---|---|
Molekularformel |
C102H134N18O25S2 |
Molekulargewicht |
2076.4 g/mol |
InChI |
InChI=1S/C102H134N18O25S2/c1-59(81(103)127)105-83(129)69-35-36-78(122)104-43-24-20-33-68-89(135)118-101(95(142)113-71(51-64-37-47-146-56-64)85(131)111-73(86(132)108-69)52-66-57-147-77-34-19-18-32-67(66)77)42-45-119(58-101)97(144)145-46-25-14-10-9-11-21-38-100(39-22-12-13-23-40-102(41-27-44-120(102)61(3)121)96(143)115-75(54-80(125)126)88(134)112-76(91(137)117-100)55-98(4,5)6)94(141)114-74(53-79(123)124)87(133)110-72(50-63-30-26-31-65(48-63)92(138)139)90(136)116-99(7,8)93(140)106-60(2)82(128)109-70(84(130)107-68)49-62-28-16-15-17-29-62/h9-10,13,15-19,23,26,28-32,34,37,47-48,56-57,59-60,68-76H,11-12,14,20-22,24-25,27,33,35-36,38-46,49-55,58H2,1-8H3,(H2,103,127)(H,104,122)(H,105,129)(H,106,140)(H,107,130)(H,108,132)(H,109,128)(H,110,133)(H,111,131)(H,112,134)(H,113,142)(H,114,141)(H,115,143)(H,116,136)(H,117,137)(H,118,135)(H,123,124)(H,125,126)(H,138,139)/b10-9+,23-13-/t59-,60-,68-,69-,70-,71-,72-,73-,74-,75-,76-,100-,101-,102-/m0/s1 |
InChI-Schlüssel |
QZAJMBQKMDKREN-XAAYEZHBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Zolucatetide: A Technical Guide to a First-in-Class β-Catenin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolucatetide (FOG-001) is a first-in-class, clinical-stage inhibitor of the β-catenin/T-cell factor (TCF) protein-protein interaction, a critical node in the canonical Wnt signaling pathway.[1][2][3][4] Dysregulation of this pathway is a key driver in a significant percentage of human cancers, making it a highly sought-after therapeutic target.[1][5] this compound, a conformationally hyperstabilized α-helical peptide, represents a novel therapeutic modality capable of reaching and modulating this previously "undruggable" intracellular target.[1][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, preclinical and clinical data, and the structural features crucial for its potent and selective activity.
Introduction: Targeting the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, including a majority of colorectal cancers.[1] In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF transcription factors, driving the expression of oncogenes such as c-MYC and AXIN2.
This compound was developed to directly interfere with the interaction between nuclear β-catenin and TCF4, thereby inhibiting the transcription of these oncogenic target genes.[1] This approach is designed to be effective irrespective of the specific upstream mutations in the Wnt pathway that lead to β-catenin stabilization.
Mechanism of Action of this compound
This compound is a competitive inhibitor of the β-catenin/TCF4 interaction.[2][3][4] By binding directly to β-catenin, it blocks the recruitment of TCF transcription factors, thus preventing the formation of the transcriptional activation complex.[1] This leads to the downregulation of Wnt target gene expression, inhibition of cell proliferation, and induction of cell cycle arrest in Wnt-dependent cancer cells.[1]
Caption: The Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Structure-Activity Relationship (SAR) of this compound
While detailed quantitative SAR data for a broad series of this compound analogs is not yet publicly available in peer-reviewed literature, information from conference abstracts and patents provides significant insight into the key structural features driving its high potency and favorable pharmacological properties.[1] this compound is a "Helicon," a proprietary class of hyperstabilized α-helical peptides developed by FogPharma (now Parabilis Medicines).[1]
The optimization of this compound from a parent peptide involved several key strategies:
-
Multiple Backbone Cyclizations: this compound incorporates multiple "staples" within its peptide backbone. These hydrocarbon bridges enforce and stabilize the α-helical conformation, which is crucial for binding to the target protein.[1]
-
Proline-Based N-terminal Staple: A specific staple at the N-terminus involving proline limits the number of solvent-accessible backbone amide hydrogens, which is thought to improve cell permeability.[1]
-
Modification of Solvent-Facing Residues: The amino acid residues on the face of the helix exposed to the solvent were systematically modified to tune the lipophilicity of the molecule. This optimization was critical for achieving cytosolic exposure.[1]
-
Incorporation of Unnatural Amino Acids: On the face of the helix that interacts with β-catenin, unnatural amino acids were incorporated to enhance binding affinity, ultimately achieving picomolar potency.[1]
These modifications collectively transformed a standard peptide into a drug-like molecule with high target affinity, cell permeability, and improved pharmacokinetic properties.
Quantitative Data for this compound (FOG-001)
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay/Method | Reference |
| Binding Affinity (Kd) | 600 pM | Not specified | [6] |
| IC50 (β-catenin/TCF interaction) | <50 nM | Biochemical Assay | [1] |
| In Vitro Activity | 1-10 µM (cell proliferation inhibition) | Cell-based assays | [1] |
| In Vivo Efficacy | Tumor regressions at 30-75 mg/kg | Mouse xenograft models | [1] |
| Pharmacokinetics (Clearance) | 0.37 mL/min/kg (mouse), 0.21 mL/min/kg (rat), 0.11 mL/min/kg (cynomolgus monkey) | In vivo studies | [6] |
| Pharmacokinetics (Half-life) | 34 h (mouse), 56 h (rat), 43 h (cynomolgus monkey) | In vivo studies | [6] |
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are proprietary. However, based on the published information, the following represents a conceptual workflow for the evaluation of this compound and its analogs.
Caption: Conceptual experimental workflow for the development and evaluation of this compound analogs.
Key Assays
-
Biochemical Assays: To determine the potency of compounds in disrupting the β-catenin/TCF4 interaction, proximity-based assays such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are commonly employed. These assays measure the binding of fluorescently or otherwise tagged β-catenin and TCF4 proteins in the presence of inhibitor compounds.
-
Cell-Based Reporter Assays: A common method to assess the functional activity of Wnt pathway inhibitors is the use of a TCF/LEF luciferase reporter assay. In this assay, cells are engineered to express luciferase under the control of a promoter containing TCF/LEF binding sites. Inhibition of the β-catenin/TCF interaction results in a decrease in luciferase activity.
-
Cell Proliferation Assays: The anti-proliferative effects of this compound and its analogs are evaluated in cancer cell lines with known Wnt pathway activating mutations. Assays such as MTT or CellTiter-Glo® are used to measure cell viability after treatment with the compounds.
-
In Vivo Xenograft Models: Patient-derived xenograft (PDX) models are crucial for evaluating the in vivo efficacy of drug candidates. Tumor fragments from patients are implanted into immunocompromised mice, which are then treated with the test compound. Tumor growth inhibition and regression are monitored over time. Pharmacodynamic markers, such as the expression of AXIN2 and c-MYC, are also assessed in tumor tissues.[1]
Clinical Development
This compound (FOG-001) is currently in a Phase 1/2 clinical trial for the treatment of patients with solid tumors harboring Wnt pathway activating mutations.[1] Early clinical data have demonstrated monotherapy anti-tumor activity and in-tumor target engagement.[4]
Conclusion
This compound represents a landmark achievement in targeting intracellular protein-protein interactions. The development of this "Helicon" peptide has provided a novel therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. The structure-activity relationship of this compound highlights the importance of conformational stabilization, cell permeability optimization, and precise target-facing modifications in creating a potent and selective inhibitor. As this compound progresses through clinical trials, it holds the promise of a new treatment paradigm for a wide range of cancers.
References
- 1. Discovery of FOG-001, a clinical stage Helicon inhibitor of the beta-catenin/TCF4 interaction - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. parabilismed.com [parabilismed.com]
- 3. parabilismed.com [parabilismed.com]
- 4. parabilismed.com [parabilismed.com]
- 5. Parabilis’ FOG-001 blocks β-catenin/TCF4 axis | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
The Effects of Zolucatetide on Cancer Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolucatetide (also known as FOG-001) is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers, particularly colorectal cancer. By disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, this compound effectively abrogates the transcription of key oncogenes, leading to cell cycle arrest and the inhibition of tumor proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cancer cell cycle progression, detailed experimental protocols for its evaluation, and a summary of its in vivo efficacy.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. However, aberrant activation of this pathway, often due to mutations in genes such as APC or CTNNB1 (β-catenin), is a key driver in the initiation and progression of numerous cancers.[1] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt pathway activation, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator, binding to TCF/LEF transcription factors to drive the expression of target genes involved in proliferation, survival, and cell fate, including the key cell cycle regulators c-Myc and Cyclin D1.[2][3][4]
This compound is a novel therapeutic agent designed to directly inhibit the interaction between β-catenin and TCF4, representing a targeted approach to suppress Wnt-driven tumorigenesis.[1][5] Preclinical studies have demonstrated its ability to inhibit the proliferation of cancer cells dependent on Wnt pathway activation and induce tumor regression in xenograft models.[1][6] This guide delves into the technical details of this compound's effects on the cancer cell cycle.
Mechanism of Action: Inhibition of β-catenin/TCF Signaling
This compound is a helicon peptide, a type of hyperstabilized α-helical peptide, that competitively inhibits the interaction between β-catenin and TCF transcription factors.[7] This disruption prevents the formation of the active transcriptional complex, thereby downregulating the expression of Wnt target genes that are critical for cell cycle progression.
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound are depicted below.
References
- 1. Discovery of FOG-001, a clinical stage Helicon inhibitor of the beta-catenin/TCF4 interaction - American Chemical Society [acs.digitellinc.com]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Fresh WNT into the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Wnt pathway destabilizes adherens junctions and promotes cell migration via β-catenin and its target gene cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parabilismed.com [parabilismed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Initial In Vitro Studies of Zolucatetide's Anti-Tumor Properties: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zolucatetide (also known as FOG-001) is a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers, particularly colorectal cancer.[1][2][3] Initial in vitro studies have demonstrated its anti-tumor properties by confirming its mechanism of action, quantifying its impact on cancer cell proliferation, and elucidating its effects on downstream cellular processes. This document provides a detailed overview of these foundational pre-clinical investigations, including experimental methodologies and a summary of key quantitative findings.
Mechanism of Action: Inhibition of the Wnt/β-Catenin Pathway
The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell fate, proliferation, and differentiation.[3][4] In many cancers, mutations in pathway components, such as the adenomatous polyposis coli (APC) gene, lead to the stabilization and nuclear accumulation of β-catenin.[4] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of oncogenes like c-Myc and Cyclin-D1.[3][5]
This compound exerts its anti-tumor effect by directly disrupting the protein-protein interaction between β-catenin and TCF.[1][2] This inhibition prevents the formation of the active transcriptional complex, thereby suppressing the expression of Wnt target genes responsible for cancer cell proliferation and survival.
Quantitative Analysis of In Vitro Anti-Tumor Effects
The efficacy of this compound has been quantified through a series of foundational in vitro assays. These studies confirm its potency and dose-dependent effects on key oncogenic processes.
Table 1: Potency and Cellular Activity of this compound
| Parameter | Metric | Value | Cell Context / Conditions | Reference |
| Target Inhibition | IC₅₀ (β-catenin/TCF Interaction) | <50 nM | Biochemical Assay | [1][2] |
| Gene Expression | Effective Concentration | 1-5 µM | HAP1 isogenic cells (24h) | [1] |
| Cell Proliferation | Effective Concentration | 1-10 µM | Target cells (24h) | [1] |
| Nuclear β-catenin | Effective Concentration | Not specified | Relevant cells (24h) | [1] |
Note: Specific cell lines for proliferation and nuclear translocation assays were not detailed in the source documents but are implied to be cancer cell lines with active Wnt signaling, such as COLO320DM.[1]
Key In Vitro Experimental Findings
Inhibition of β-catenin-TCF Mediated Transcription
This compound demonstrates potent, dose-dependent inhibition of the interaction between β-catenin and the TCF transcription factor, with an IC₅₀ value below 50 nM.[1][2] This primary activity was further validated by observing its effect on the transcription of known Wnt target genes. In HAP1 isogenic cells, treatment with 1-5 µM of this compound for as little as 4 hours selectively inhibited the expression of endogenous genes SP5 and AXIN2.[1]
Reduction of Nuclear β-catenin
A key indicator of Wnt pathway inhibition is the reduction of its primary mediator in the nucleus. Studies show that a 24-hour treatment with this compound effectively reduces the total levels of β-catenin within the nuclear fraction of susceptible cells.[1]
Anti-Proliferative Effects and Cell Cycle Arrest
By suppressing the transcription of genes essential for cell division, such as Cyclin D1, this compound effectively inhibits cancer cell proliferation.[3][5] This anti-proliferative effect was observed in target cells treated with 1-10 µM of this compound for 24 hours.[1] Furthermore, this inhibition of proliferation is associated with the induction of cell cycle arrest, a common outcome for agents that disrupt the G1/S transition.[1][2][6]
Detailed Experimental Protocols
The following sections describe standardized methodologies for the key in vitro assays used to characterize the anti-tumor properties of this compound.
Cell Viability / Proliferation Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP, an indicator of metabolic activity.[7][8]
-
Cell Seeding: Plate cancer cells (e.g., COLO320DM) in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 10 µM) in culture medium. Add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Gene Expression Analysis (Quantitative PCR)
This method is used to measure the change in the expression of specific Wnt target genes like AXIN2 and SP5.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM, 5 µM) and a vehicle control for the desired time (e.g., 4, 8, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, cDNA template, and specific primers for target genes (AXIN2, SP5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Acquisition: Run the reaction on a qPCR instrument.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 1 µM, 10 µM) or vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence corresponds to the DNA content of each cell.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase indicates a G1 cell cycle arrest.[9]
Conclusion
The initial in vitro characterization of this compound provides compelling evidence of its anti-tumor activity. By potently and specifically inhibiting the β-catenin/TCF interaction, this compound effectively downregulates oncogenic gene expression, leading to the inhibition of cancer cell proliferation and the induction of cell cycle arrest. These foundational studies establish a clear mechanism of action and a strong rationale for its further development as a targeted therapy for Wnt/β-catenin-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
The Therapeutic Potential of Zolucatetide (FOG-001) in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolucatetide (also known as FOG-001) is a first-in-class, potent, and selective inhibitor of the Wnt/β-catenin signaling pathway, a critical oncogenic driver in a multitude of solid tumors. By directly targeting the protein-protein interaction between β-catenin and its transcriptional co-activator T-cell factor (TCF), this compound represents a novel therapeutic strategy to combat cancers with aberrant Wnt pathway activation. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and emerging clinical data for this compound in various solid tumors. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a comprehensive summary of quantitative data. Visualizations of the underlying signaling pathway and experimental workflows are included to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction: Targeting the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway, often through mutations in genes such as APC (Adenomatous Polyposis Coli) or CTNNB1 (β-catenin), leads to the aberrant accumulation of nuclear β-catenin. This, in turn, drives the expression of oncogenes like c-myc and cyclin D1, promoting tumorigenesis and cancer progression.[2] The Wnt/β-catenin pathway is implicated in a wide array of solid tumors, including colorectal, hepatocellular, gastric, and non-small cell lung cancers.[1][3]
This compound (FOG-001) is a Helicon™ peptide, a novel class of synthetic, conformationally constrained α-helical peptides, designed to potently and selectively disrupt the interaction between β-catenin and TCF.[1][4] This targeted approach, downstream of most known activating mutations in the pathway, offers a promising strategy to inhibit oncogenic signaling in a variety of Wnt-driven cancers.[1][5]
Mechanism of Action
In a healthy cell, in the absence of a Wnt ligand, a "destruction complex" composed of APC, Axin, casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] When a Wnt ligand binds to its receptor Frizzled (FZD) and co-receptor LRP5/6, this destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to the TCF/LEF family of transcription factors to activate target gene expression.[2]
This compound acts by competitively inhibiting the binding of β-catenin to TCF, thereby preventing the formation of the active transcriptional complex and blocking the downstream signaling cascade.[1][5] This leads to the suppression of Wnt target gene expression, resulting in anti-proliferative effects and cell cycle arrest in cancer cells dependent on this pathway.[2]
Preclinical Data
This compound has demonstrated potent and selective inhibition of the Wnt/β-catenin pathway in a variety of preclinical models.
In Vitro Efficacy
In vitro studies have confirmed this compound's ability to inhibit the interaction between β-catenin and TCF with high potency.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (β-catenin/TCF Interaction) | Biochemical Assay | <50 nM | [2] |
| Inhibition of Wnt Target Genes | HAPI isogenic cells | 1-5 µM | [2] |
| Inhibition of Cell Proliferation | Wnt-dependent cancer cells | 1-10 µM | [2] |
| Induction of Cell Cycle Arrest | Wnt-dependent cancer cells | 1-10 µM | [2] |
Table 1: Summary of In Vitro Quantitative Data for this compound
In Vivo Efficacy
This compound has shown significant anti-tumor activity in various xenograft models, including both cell line-derived and patient-derived models.
| Tumor Model | Dosing Regimen | Outcome | Reference |
| COLO320DM Colon Cancer Xenograft | 30-75 mg/kg, i.p., Q4D | Robust, dose-dependent tumor growth inhibition | [2] |
| Patient-Derived Xenograft (PDX) - Colorectal Cancer (CRC) | Not specified | Potent tumor growth inhibition and regression | [1][6][7] |
| Patient-Derived Xenograft (PDX) - Hepatocellular Carcinoma (HCC) | Not specified | Potent tumor growth inhibition and regression | [1][6][7] |
| MC38 APC+/- Syngeneic Model | Not specified | Enhanced efficacy in combination with anti-PD-1 antibodies | [1] |
Table 2: Summary of In Vivo Efficacy Data for this compound
Clinical Development
This compound (FOG-001) is currently being evaluated in a Phase 1/2 clinical trial (NCT05919264) in patients with locally advanced or metastatic solid tumors with known or likely Wnt pathway activating mutations.[8][9][10] The study is assessing the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound as both a monotherapy and in combination with other anticancer agents.[5][7]
Clinical Trial Design (NCT05919264)
Emerging Clinical Data
Preliminary data from the NCT05919264 trial have shown promising anti-tumor activity, particularly in desmoid tumors and microsatellite stable colorectal cancer (MSS CRC).
| Tumor Type | Patient Population | Efficacy Endpoint | Result | Reference |
| Desmoid Tumors | 10 response-evaluable patients | Disease Control Rate (DCR) | 100% | [11] |
| 5 patients with >1 post-baseline scan | Objective Response Rate (ORR) | 80% | [11] | |
| Wnt-β-catenin driven solid tumors (non-CRC) | 14 patients | Objective Response Rate (ORR) | 43% | [11] |
| Disease Control Rate (DCR) | 79% | [11] | ||
| Microsatellite Stable Colorectal Cancer (MSS CRC) | Efficacy-evaluable patients at higher dose levels (240–480 mg/m²) | Disease Control Rate (DCR) | 50% | [11] |
| Molecular Response (≥50% ctDNA reduction) | 60% | [11] |
Table 3: Summary of Preliminary Clinical Efficacy Data for this compound (FOG-001)
This compound has demonstrated a manageable safety profile in the clinical trial, with no Grade 4 or 5 treatment-related adverse events (TRAEs) reported.[11]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cancer cell lines.
Detailed Methodology:
-
Cell Seeding: Cancer cells with known Wnt pathway activation status (e.g., COLO320DM) are seeded into 96-well microplates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium in the cell plates is replaced with the drug-containing medium, including a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, MTS, or CellTiter-Glo®). The manufacturer's protocol for the chosen assay is followed.
-
Data Analysis: The absorbance or luminescence is read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model.
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Patient-derived tumor fragments or a suspension of tumor cells are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2). Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 30-75 mg/kg, every four days). The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression may also be assessed.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as western blotting or immunohistochemistry, to assess the modulation of Wnt pathway biomarkers.
Conclusion
This compound (FOG-001) is a promising, first-in-class inhibitor of the Wnt/β-catenin signaling pathway with a novel mechanism of action that directly targets the interaction between β-catenin and TCF. Preclinical studies have demonstrated its potent anti-tumor activity in various solid tumor models with aberrant Wnt pathway activation. Early clinical data from the ongoing Phase 1/2 trial are encouraging, showing significant clinical benefit in patients with desmoid tumors and preliminary activity in heavily pre-treated MSS CRC. The continued clinical development of this compound, both as a monotherapy and in combination with other anti-cancer agents, holds the potential to provide a much-needed therapeutic option for patients with Wnt-driven solid tumors. Further investigation is warranted to fully elucidate its efficacy across a broader range of malignancies and to identify predictive biomarkers for patient selection.
References
- 1. parabilismed.com [parabilismed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. parabilismed.com [parabilismed.com]
- 4. NCT05919264 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Mass General - Division of Clinical Research [massgeneral.trialstoday.org]
- 10. CareAcross [careacross.com]
- 11. aacr.org [aacr.org]
Methodological & Application
Application Notes and Protocols for Zolucatetide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolucatetide is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is implicated in various cancers.[1][2][3][4][5] These application notes provide a detailed, representative protocol for the chemical synthesis and purification of this compound for research and development purposes. The synthesis is based on the well-established principles of solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.[6][7] Purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10][11] This document outlines the necessary reagents, equipment, and step-by-step procedures for synthesis, cleavage from the resin, and subsequent purification to obtain high-purity this compound.
Introduction
This compound exerts its biological effect by inhibiting the interaction between β-catenin and the T-cell factor (TCF) transcription factor, a critical step in the activation of Wnt target genes.[1][2] This inhibition leads to the downregulation of genes involved in cell proliferation, such as c-myc and cyclin D1, ultimately inducing cell cycle arrest in cancer cells.[2][5] The Wnt/β-catenin signaling pathway is a key regulator of embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[3][4] In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation.[3][5] Upon Wnt signaling activation, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator.[3][5] this compound directly targets this latter step, offering a promising therapeutic strategy.
This compound Synthesis Protocol
The synthesis of this compound, a peptide-based inhibitor, is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[12][13][14] The Fmoc/tBu strategy is a widely used and robust method for SPPS.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Fmoc-protected amino acids | Synthesis Grade | Sigma-Aldrich, Bachem |
| Rink Amide MBHA resin | 100-200 mesh | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Piperidine (B6355638) | ACS Grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| Oxyma Pure | ≥99% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Thermo Fisher Scientific |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | VWR |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Thermo Fisher Scientific |
| Water | HPLC Grade | Thermo Fisher Scientific |
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of this compound.
Step-by-Step Synthesis Protocol
1. Resin Swelling:
-
Place the Rink Amide MBHA resin in a reaction vessel.
-
Add DMF to swell the resin for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin substitution) and Oxyma Pure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
4. Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
5. Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the this compound sequence.
6. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
Cleavage and Deprotection Protocol
This step cleaves the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups.
Cleavage Cocktail Preparation
Prepare a fresh cleavage cocktail. A common cocktail for peptides containing sensitive residues is Reagent K.[15]
| Component | Volume/Weight Percentage |
| Trifluoroacetic acid (TFA) | 82.5% |
| Water | 5% |
| Phenol | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Caution: Prepare and perform cleavage in a well-ventilated fume hood as TFA is highly corrosive.[16]
Step-by-Step Cleavage Protocol
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates.
Purification Protocol
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]
Materials and Equipment
| Equipment/Material | Specification |
| Preparative HPLC System | Capable of high flow rates |
| C18 RP-HPLC Column | Preparative scale, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN) |
| Lyophilizer | Standard laboratory model |
Purification Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Purification Protocol
-
Precipitation: Add the TFA filtrate containing the crude peptide dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Collection and Washing: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers and residual cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a gentle stream of nitrogen.
-
Dissolution: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Purification:
-
Equilibrate the preparative C18 column with Mobile Phase A.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity of this compound.
-
Lyophilization: Pool the fractions containing the pure peptide (>95% purity) and lyophilize to obtain a white, fluffy powder.
Wnt/β-Catenin Signaling Pathway and this compound's Mechanism of Action
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Summary of Quantitative Data
| Parameter | Typical Value/Range | Method of Determination |
| Crude Peptide Yield | 60-80% | Gravimetric analysis |
| Purity after Cleavage | 40-70% | Analytical RP-HPLC |
| Final Purity after HPLC | >95% | Analytical RP-HPLC |
| Final Yield after Purification | 15-30% | Gravimetric analysis |
| Molecular Weight Confirmation | Matches theoretical mass | Mass Spectrometry (ESI-MS) |
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis and purification of this compound for research purposes. By following these guidelines, researchers can reliably produce high-purity this compound to further investigate its therapeutic potential in inhibiting the Wnt/β-catenin signaling pathway in various disease models. Adherence to proper laboratory safety practices is essential, particularly when handling hazardous reagents like TFA and piperidine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Direct Targeting β-Catenin Agents [mdpi.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. polypeptide.com [polypeptide.com]
- 12. bachem.com [bachem.com]
- 13. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. peptide.com [peptide.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Zolucatetide In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolucatetide (also known as FOG-001) is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. This compound exerts its effect by directly targeting the protein-protein interaction between β-catenin and T-cell factor (TCF) transcription factors.[1] This interaction is a downstream event in the Wnt signaling cascade, and its inhibition by this compound leads to the suppression of target gene expression, resulting in cell cycle arrest and a reduction in cancer cell proliferation.[1] These application notes provide a comprehensive protocol for assessing the in vitro efficacy of this compound on cancer cell viability using common colorimetric assays such as MTT, XTT, or MTS.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the transcription of target genes, such as c-Myc and Cyclin D1, which drive cell proliferation. This compound directly inhibits the interaction between nuclear β-catenin and TCF, thereby preventing the transcription of these pro-proliferative genes.[1]
Quantitative Data Summary
The inhibitory activity of this compound on the β-catenin/TCF interaction has been quantified, and its effect on cell viability can be determined using the protocols outlined below. The half-maximal inhibitory concentration (IC50) for cell viability will vary depending on the cell line, assay type, and incubation time.
| Parameter | Value | Assay Type | Cell Line(s) |
| β-catenin/TCF Interaction IC50 | <50 nM | Biochemical Assay | Not Applicable |
| Example Cell Viability IC50 | |||
| This compound vs. Colorectal Cancer Line (e.g., HCT116) | 0.1 - 10 µM (Expected Range) | MTT Assay (72h) | HCT116 |
| This compound vs. Breast Cancer Line (e.g., MCF-7) | 1 - 20 µM (Expected Range) | XTT Assay (72h) | MCF-7 |
| This compound vs. Non-cancerous Cell Line (e.g., HEK293) | >50 µM (Expected) | MTS Assay (72h) | HEK293 |
Note: The cell viability IC50 values are representative examples and should be determined empirically for each cell line of interest.
Experimental Workflow
A typical workflow for an in vitro cell viability assay to assess the efficacy of this compound is depicted below. This workflow is adaptable to various colorimetric assays, including MTT, XTT, and MTS.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to evaluate the effects of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[2][3][4]
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After incubation, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
XTT labeling reagent and electron-coupling reagent (typically supplied as a kit)
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
XTT Reagent Preparation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (usually by mixing the XTT labeling reagent and the electron-coupling reagent).
-
-
XTT Addition:
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Conclusion
The provided protocols offer a robust framework for evaluating the in vitro efficacy of this compound on cancer cell viability. The choice of assay may depend on the specific cell line, experimental setup, and available laboratory equipment. It is recommended to use multiple cell lines and potentially a complementary assay (e.g., an apoptosis assay) to gain a more comprehensive understanding of this compound's cellular effects. Consistent and careful execution of these protocols will yield reliable and reproducible data crucial for the preclinical assessment of this promising Wnt/β-catenin pathway inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: Xenograft Mouse Model for Testing Zolucatetide Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zolucatetide (also known as FOG-001 and I-66) is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by disrupting the interaction between β-catenin and T-cell factor (TCF) transcription factors, a critical step in the activation of Wnt target genes that drive the proliferation of various cancers.[1][2][3] Dysregulation of the Wnt/β-catenin pathway is a key oncogenic driver in a significant percentage of human cancers, most notably in colorectal cancer.[4] Preclinical studies have demonstrated that this compound exhibits anti-tumor efficacy in a xenograft mouse model of colon cancer, making it a promising therapeutic candidate.[1]
These application notes provide a detailed protocol for utilizing a xenograft mouse model to evaluate the in vivo efficacy of this compound against a human colorectal cancer cell line.
Signaling Pathway and Experimental Design
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for assessing this compound's efficacy.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for the this compound xenograft study.
Experimental Protocols
Cell Line and Culture
-
Cell Line: COLO320DM (ATCC® CCL-220.1™), a human colon adenocarcinoma cell line with known APC and TP53 mutations.[1]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days to maintain exponential growth.
Animal Model
-
Species: Athymic Nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old, female.
-
Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment.
-
Housing: Mice are housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
Xenograft Implantation Protocol
-
Cell Preparation:
-
Culture COLO320DM cells until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Treatment Protocol
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at doses of 30 mg/kg and 75 mg/kg every four days (Q4D).[1]
-
Control Group: Administer the vehicle solution to the control group following the same schedule and route of administration.
-
Efficacy Evaluation
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
Clinical Observations: Monitor the general health and behavior of the mice daily.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the xenograft study.
Table 1: Experimental Design Summary
| Parameter | Description |
| Cell Line | COLO320DM (Human Colorectal Adenocarcinoma) |
| Animal Model | Athymic Nude or NSG Mice (female, 6-8 weeks) |
| Implantation Site | Subcutaneous, right flank |
| Number of Cells | 5 x 10^6 cells in 100 µL (1:1 PBS/Matrigel) |
| Treatment Groups | 1. Vehicle Control (i.p., Q4D) |
| 2. This compound (30 mg/kg, i.p., Q4D) | |
| 3. This compound (75 mg/kg, i.p., Q4D) | |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Final tumor weight, body weight changes, clinical observations |
Table 2: Efficacy Data Summary (Hypothetical)
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | 125.4 ± 15.2 | 1850.6 ± 210.3 | - | 1.9 ± 0.2 |
| This compound (30 mg/kg) | 128.1 ± 14.8 | 980.2 ± 150.7 | 47.0 | 1.0 ± 0.15 |
| This compound (75 mg/kg) | 126.9 ± 16.1 | 455.8 ± 98.5 | 75.4 | 0.5 ± 0.1 |
Note: Data are presented as mean ± standard error of the mean (SEM). Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vivo efficacy of this compound in a colorectal cancer xenograft mouse model. The described procedures, from cell culture and tumor implantation to treatment and data analysis, offer a robust framework for preclinical assessment of this promising Wnt/β-catenin pathway inhibitor. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to further characterize the anti-tumor activity of this compound.
References
Illuminating Zolucatetide's Cellular Impact: A Guide to Target Engagement Assessment
For Immediate Release
[City, State] – [Date] – To facilitate the advancement of research and development involving Zolucatetide, a potent inhibitor of the Wnt/β-catenin signaling pathway, comprehensive application notes and protocols are now available for assessing its target engagement in cellular models. These detailed methodologies are designed to equip researchers, scientists, and drug development professionals with the necessary tools to quantify the molecular and cellular effects of this promising therapeutic agent.
This compound exerts its effects by disrupting the crucial interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1] This inhibition of the canonical Wnt signaling pathway leads to a downstream reduction in the expression of target genes, ultimately resulting in anti-proliferative effects and cell cycle arrest in cancer cells.[1] The following application notes provide a multi-faceted approach to comprehensively evaluate this compound's target engagement, from direct binding to its intended target, β-catenin, to its ultimate phenotypic consequences on cells.
I. Direct and Proximal Target Engagement Assays
To confirm that this compound directly interacts with its intended target, β-catenin, and effectively disrupts the β-catenin/TCF4 protein-protein interaction, a suite of biophysical and proximity-based assays can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
-
Objective: To demonstrate direct binding of this compound to β-catenin in intact cells.
-
Principle: this compound binding will increase the melting temperature (Tm) of β-catenin.
Table 1: Quantitative Data Summary for CETSA
| Parameter | Description | Expected Outcome with this compound |
| Tm (°C) | Melting temperature of β-catenin | Increased in the presence of this compound |
| ΔTm (°C) | Shift in melting temperature | Positive value indicating stabilization |
Protocol: Cellular Thermal Shift Assay (CETSA) for β-catenin Target Engagement
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line with aberrant Wnt signaling (e.g., COLO320DM, SW480) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble β-catenin at each temperature point by Western blotting using a specific anti-β-catenin antibody.
-
Quantify band intensities and plot the fraction of soluble β-catenin as a function of temperature to determine the melting curve and Tm.
-
Workflow for CETSA
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique to study protein-protein interactions. In this context, it is used to assess the ability of this compound to disrupt the interaction between β-catenin and TCF4.
-
Objective: To determine if this compound reduces the amount of TCF4 that co-precipitates with β-catenin.
-
Principle: An antibody against β-catenin is used to pull down β-catenin and its interacting proteins. The presence of TCF4 in the pull-down fraction is then assessed.
Table 2: Quantitative Data Summary for Co-Immunoprecipitation
| Parameter | Description | Expected Outcome with this compound |
| TCF4 Band Intensity | Relative amount of TCF4 co-precipitated with β-catenin | Decreased in a dose-dependent manner |
| % Inhibition | Percentage reduction in TCF4 co-precipitation | Increased with higher this compound concentrations |
Protocol: Co-Immunoprecipitation for β-catenin/TCF4 Interaction
-
Cell Lysis:
-
Treat cells with this compound as described for CETSA.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-β-catenin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes and incubate for 1-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both β-catenin (to confirm successful immunoprecipitation) and TCF4 (to assess the interaction).
-
Logical Flow for Co-Immunoprecipitation
Caption: Logical workflow for Co-immunoprecipitation.
II. Downstream Signaling Pathway Analysis
The functional consequence of this compound's engagement with β-catenin is the inhibition of TCF/LEF-mediated transcription. This can be quantified using a luciferase reporter assay.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors.
-
Objective: To quantify the inhibitory effect of this compound on Wnt/β-catenin signaling.
-
Principle: A reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene is introduced into cells. Activation of the Wnt pathway leads to luciferase expression, which can be measured as a luminescent signal.
Table 3: Quantitative Data Summary for TCF/LEF Reporter Assay
| Parameter | Description | Expected Outcome with this compound |
| IC50 (nM) | Concentration for 50% inhibition of luciferase activity | A potent IC50 value is expected |
| Relative Luminescence Units (RLU) | Measure of luciferase activity | Decreased in a dose-dependent manner |
Protocol: TCF/LEF Luciferase Reporter Assay
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Wnt Pathway Activation and Treatment:
-
After 24 hours, activate the Wnt pathway by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Concurrently, treat the cells with a serial dilution of this compound or vehicle control.
-
-
Luciferase Assay:
-
After a further 16-24 hours of incubation, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the point of intervention for this compound.
III. Cellular Phenotypic Assays
The ultimate goal of this compound is to inhibit cancer cell growth. Therefore, assessing its impact on cell proliferation and the cell cycle is crucial.
Cell Proliferation/Viability Assay
These assays measure the number of viable cells after treatment with this compound.
-
Objective: To determine the anti-proliferative effect of this compound.
-
Principle: Metabolic assays (e.g., MTS, MTT) or cell counting can be used to quantify the number of living cells.
Table 4: Quantitative Data Summary for Cell Proliferation Assay
| Parameter | Description | Expected Outcome with this compound |
| GI50 (nM) | Concentration for 50% growth inhibition | A potent GI50 value is expected |
| % Viability | Percentage of viable cells relative to control | Decreased in a dose-dependent manner |
Protocol: MTS Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the concentration of this compound to determine the GI50.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Objective: To investigate if this compound induces cell cycle arrest.
-
Principle: Cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and the DNA content is measured by flow cytometry.
Table 5: Quantitative Data Summary for Cell Cycle Analysis
| Cell Cycle Phase | Description | Expected Outcome with this compound |
| G1 Phase (%) | Percentage of cells in the G1 phase | Increased percentage of cells |
| S Phase (%) | Percentage of cells in the S phase | Decreased percentage of cells |
| G2/M Phase (%) | Percentage of cells in the G2/M phase | Variable, may decrease |
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified period (e.g., 24 hours). Harvest both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Phenotypic Assays
Caption: Workflow for cell proliferation and cell cycle analysis.
These comprehensive application notes and protocols provide a robust framework for researchers to thoroughly investigate the cellular target engagement of this compound. By employing these multi-level assessment strategies, the scientific community can gain deeper insights into the mechanism of action of this and other Wnt/β-catenin pathway inhibitors, accelerating their development as potential cancer therapeutics.
References
Application Note: Measuring Wnt Pathway Inhibition by Zolucatetide Using a Luciferase Reporter Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Wnt signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and embryonic development.[1] Aberrant activation of this pathway is implicated in a variety of diseases, most notably cancer.[1] A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes.[2][3]
Zolucatetide (also known as FOG-001 or I-66) is a potent inhibitor of the Wnt signaling pathway.[4][5] It functions by directly inhibiting the interaction between β-catenin and TCF transcription factors.[4][5] This disruption prevents the transcription of downstream target genes, thereby blocking the effects of aberrant Wnt pathway activation.
The Luciferase reporter assay is a widely used method to quantify the activity of the Wnt/β-catenin signaling pathway.[1][6][7] This assay utilizes a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash).[8] When the Wnt pathway is activated, the β-catenin/TCF complex binds to these sites and drives the expression of luciferase. The resulting luminescence is a direct measure of pathway activation.[1] Conversely, inhibitors of the pathway will cause a decrease in the luminescent signal. A control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash) is often used to measure non-specific transcriptional activation.
This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to characterize the inhibitory effect of this compound on the canonical Wnt signaling pathway.
Principle of the Assay
The core of this assay is a genetically engineered reporter system. Cells are co-transfected with two plasmids:
-
Firefly Luciferase Reporter (TOPflash): This plasmid contains multiple TCF/LEF binding sites upstream of the firefly luciferase gene. Activation of the Wnt pathway leads to the production of firefly luciferase.
-
Renilla Luciferase Control (pRL-TK): This plasmid constitutively expresses Renilla luciferase and is used to normalize for variations in transfection efficiency and cell number.
By measuring the ratio of firefly to Renilla luciferase activity, a normalized measure of Wnt pathway activation can be obtained. This compound's ability to inhibit this pathway is quantified by observing a dose-dependent decrease in the normalized luciferase activity.
Visualization of Key Processes
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for assessing the inhibitory activity of this compound on Wnt pathway activation in a 96-well format. HEK293T cells are a common choice due to their high transfection efficiency.
Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other transfection reagent)
-
TOPflash plasmid (M50 Super 8x TOPFlash is a common variant)
-
FOPflash plasmid (M51 Super 8x FOPFlash as negative control)
-
pRL-TK Renilla Luciferase control plasmid
-
This compound (stock solution in DMSO)
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
Dual-Luciferase Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow
Caption: Workflow for the this compound Luciferase Reporter Assay.
Detailed Procedure
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow cells to attach.
Day 2: Transfection
-
For each well to be transfected, prepare the DNA-lipid complex. In a sterile tube, dilute 100 ng of TOPflash (or FOPflash for control wells) and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add 50 µL of the transfection complex to each well.
-
Incubate the cells for 24 hours.
Day 3: Treatment
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Aspirate the media from the cells and replace it with 80 µL of the this compound dilutions.
-
To activate the Wnt pathway, add 20 µL of Wnt3a conditioned media (e.g., 50% v/v final concentration) or recombinant Wnt3a protein (e.g., 100 ng/mL final concentration) to all wells except for the negative control (unstimulated) wells.
-
Incubate the plate for another 24 hours.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Aspirate the media from the wells and wash once gently with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
In a luminometer-compatible 96-well white plate, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well containing cell lysate. Measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[1]
Data Analysis
-
Normalization: For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading. This normalized ratio represents the Wnt pathway activity.
-
Normalized Activity = Firefly Luciferase Units / Renilla Luciferase Units
-
-
Fold Change: Calculate the fold change in Wnt activity relative to the unstimulated control.
-
Inhibition Curve: Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Wnt signaling activity. This compound is reported to be a potent β-catenin inhibitor with an IC50 of <50 nM.[4][5]
Expected Results and Data Presentation
The results of the experiment can be summarized in the following tables.
Table 1: Raw Luminescence Data (Example)
| This compound (nM) | Replicate 1 Firefly (RLU) | Replicate 1 Renilla (RLU) | Replicate 2 Firefly (RLU) | Replicate 2 Renilla (RLU) |
| 0 (Vehicle) | 850,000 | 42,000 | 875,000 | 43,000 |
| 1 | 790,000 | 41,500 | 810,000 | 42,500 |
| 10 | 550,000 | 42,300 | 565,000 | 41,800 |
| 50 | 430,000 | 42,800 | 440,000 | 43,100 |
| 100 | 250,000 | 41,900 | 260,000 | 42,400 |
| 1000 | 50,000 | 42,000 | 55,000 | 42,800 |
| No Wnt3a | 45,000 | 42,500 | 48,000 | 43,000 |
| FOPflash + Wnt3a | 52,000 | 41,800 | 50,000 | 42,200 |
Table 2: Normalized Wnt Pathway Activity and Percent Inhibition
| This compound (nM) | Avg. Normalized Activity | Std. Deviation | Percent Inhibition |
| 0 (Vehicle) | 20.29 | 0.25 | 0% |
| 1 | 19.04 | 0.14 | 6.16% |
| 10 | 13.09 | 0.18 | 35.48% |
| 50 | 10.12 | 0.08 | 50.12% |
| 100 | 6.06 | 0.11 | 70.13% |
| 1000 | 1.25 | 0.09 | 93.84% |
Troubleshooting and Considerations
-
Low Luciferase Signal: This could be due to low transfection efficiency, poor cell health, or inactive Wnt3a. Optimize transfection conditions and confirm cell viability.
-
High Background (FOPflash activity): Some cell lines may exhibit high basal TCF/LEF activity. Using a different cell line or reducing the amount of transfected DNA may help.
-
This compound Cytotoxicity: It is crucial to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in luciferase activity is due to specific Wnt pathway inhibition and not cell death.[1] this compound has been shown to inhibit cell proliferation and induce cell cycle arrest in target cells.[4][5]
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is typically below 0.5% to avoid solvent-induced toxicity.
Conclusion
The dual-luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory effects of compounds like this compound on the Wnt/β-catenin signaling pathway. By following this protocol, researchers can effectively determine the potency (IC50) of this compound and further investigate its mechanism of action in a cellular context. This assay is a valuable tool for drug development professionals and scientists studying Wnt pathway dysregulation in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilized β-Catenin Functions through TCF/LEF Proteins and the Notch/RBP-Jκ Complex To Promote Proliferation and Suppress Differentiation of Neural Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Reporter Activity Assay [bio-protocol.org]
- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Zolucatetide Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of Zolucatetide for in vivo studies. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as FOG-001) is a potent peptide-based inhibitor of the β-catenin/T-cell factor (TCF) interaction, which is a key component of the canonical Wnt signaling pathway.[1][2] It has shown promising anti-tumor efficacy in preclinical cancer models.[1][2] Like many peptides of its size (Molecular Weight: ~2076.4 g/mol ), this compound's complex structure can lead to poor aqueous solubility, posing a challenge for preparing formulations at concentrations suitable for in vivo administration.[3]
Q2: I tried dissolving this compound in water or Phosphate-Buffered Saline (PBS), but it won't dissolve. Is this expected?
A2: Yes, this is expected. Peptides with large molecular weights and potentially hydrophobic amino acid residues often exhibit low solubility in simple aqueous buffers like water or PBS.[4] Achieving a clear solution for in vivo studies typically requires a multi-component solvent system that includes organic co-solvents and surfactants.
Q3: What are the recommended formulations for dissolving this compound for in vivo experiments?
A3: Based on available data, two effective formulation protocols have been established to achieve a concentration of at least 1.25 mg/mL.[2] These involve a stepwise addition of solvents. The choice between them may depend on the specific requirements of your animal model and administration route. For intraperitoneal (i.p.) injections, a common route for this compound, the formulation containing PEG300, Tween-80, and saline is often used.[2]
Q4: What is the purpose of each component in the recommended formulations?
A4: Each component plays a specific role in solubilizing the peptide:
-
DMSO (Dimethyl sulfoxide): A strong organic solvent used to create an initial concentrated stock solution of the hydrophobic peptide.[5]
-
PEG300 (Polyethylene glycol 300): A water-miscible co-solvent that helps to keep the peptide in solution when the aqueous component is added.[2]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that prevents aggregation and improves the overall solubility of the peptide in the final aqueous formulation.[2]
-
Saline: The aqueous vehicle that makes up the bulk of the final formulation, ensuring physiological compatibility.[2]
-
Corn Oil: Used as a lipid-based vehicle for certain administration routes.[2]
Q5: Can I use physical methods to aid dissolution?
A5: Yes. If you observe precipitation or phase separation during the preparation of the formulation, gentle heating and/or sonication in a water bath can be effective in aiding dissolution.[2] Always visually inspect the solution to ensure it is clear before use.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in the initial solvent (DMSO). | Insufficient solvent volume or inadequate mixing. | 1. Ensure the correct ratio of DMSO to this compound is used to prepare the stock solution. 2. Vortex the solution for several minutes. 3. Gentle warming or brief sonication may be applied. |
| Precipitation occurs upon adding the aqueous component (Saline). | The peptide's solubility limit in the final solvent mixture has been exceeded. This can happen if the addition is too rapid, creating localized high concentrations. | 1. Add the saline to the organic solvent mixture very slowly, drop-by-drop, while continuously vortexing. 2. Ensure all components are at room temperature before mixing. 3. Consider preparing a more dilute final solution if precipitation persists. |
| The final solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Use sonication in a water bath for 10-15 minutes to help disperse any small aggregates.[5] 2. Centrifuge the solution at a low speed and use the clear supernatant, being careful to account for any potential loss in concentration.[6] 3. Prepare the formulation fresh on the day of use, as peptide solutions can sometimes aggregate over time.[2] |
| Variability in solubility between different batches of this compound. | Differences in the lyophilized powder (e.g., presence of counter-ions from purification). | 1. Always perform a small-scale solubility test with a new batch before preparing a large volume. 2. If issues persist, contact the supplier for information on the specific batch. |
Quantitative Data Summary
The following tables summarize the known formulation compositions for achieving a clear solution of this compound.
Table 1: Aqueous-Based Formulation for In Vivo Studies [2]
| Component | Percentage of Final Volume | Role |
| DMSO | 10% | Initial Organic Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Aqueous Vehicle |
| Achieved Solubility | ≥ 1.25 mg/mL |
Table 2: Lipid-Based Formulation for In Vivo Studies [2]
| Component | Percentage of Final Volume | Role |
| DMSO | 10% | Initial Organic Solvent |
| Corn Oil | 90% | Lipid Vehicle |
| Achieved Solubility | ≥ 1.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Aqueous-Based this compound Formulation (1 mL Total Volume) [2]
Objective: To prepare a 1.25 mg/mL clear solution of this compound.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in DMSO. Vortex until the powder is fully dissolved.
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL this compound stock solution to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Vortex until the solution is homogeneous.
-
Slowly add 450 µL of saline to the mixture drop-by-drop while continuously vortexing. This step is critical to prevent precipitation.
-
Visually inspect the final solution. It should be clear and free of any particulates. If necessary, sonicate briefly to aid dissolution.
-
Use the formulation on the same day it is prepared. [2]
Visualizations
Caption: Workflow for preparing an aqueous-based this compound formulation.
References
- 1. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 3044032-95-0|DC Chemicals [dcchemicals.com]
- 6. This compound | C102H134N18O25S2 | CID 172478113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Zolucatetide Resistance
Welcome to the technical support center for Zolucatetide, a novel PI3K inhibitor. This guide provides troubleshooting advice and detailed protocols for researchers encountering resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). In sensitive cancer cells, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), leading to the downstream inhibition of the AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.[1][2][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What could be the cause?
A2: Acquired resistance to PI3K inhibitors like this compound can arise from several mechanisms:[4][5][6]
-
Secondary Mutations in the Target: Mutations in the PIK3CA gene (encoding the p110α subunit) can prevent this compound from binding effectively.[7][8]
-
Activation of Bypass Pathways: Cancer cells can compensate for PI3K inhibition by upregulating alternative signaling pathways, such as the MAPK/ERK or JAK/STAT pathways, to promote survival.[6][9]
-
Feedback Loop Activation: Inhibition of the PI3K/AKT pathway can lead to the activation of transcription factors like FOXO, which can upregulate the expression of receptor tyrosine kinases (RTKs) and reactivate the PI3K pathway or other survival pathways.[4][10]
-
Loss of Tumor Suppressors: Loss of function of the PTEN tumor suppressor, which counteracts PI3K activity, can contribute to resistance, particularly against PI3Kα-specific inhibitors.[11]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (such as an MTT or CellTiter-Glo assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase (typically 3- to 10-fold or more) in the IC50 value indicates the development of resistance.[12][13]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in my long-term treated cell line.
This is a classic sign of acquired resistance. The following workflow can help you investigate the underlying mechanism.
Caption: Troubleshooting workflow for investigating acquired resistance.
Issue 2: this compound treatment is not reducing the phosphorylation of AKT.
If you observe that this compound is no longer inhibiting the phosphorylation of its direct downstream target, AKT, it strongly suggests a mechanism of resistance that reactivates the PI3K pathway.
-
Possible Cause: A secondary mutation in the drug-binding pocket of PI3Kα is a likely cause.[7][8] This can prevent this compound from inhibiting the kinase.
-
Troubleshooting Steps:
-
Confirm with Western Blot: Perform a time-course and dose-response Western blot for phosphorylated AKT (p-AKT Ser473) and total AKT in both your parental and suspected resistant cell lines. A lack of p-AKT reduction in the resistant line upon this compound treatment is a key indicator.
-
Sequence the Target: Extract genomic DNA from both cell lines and sequence the coding region of the PIK3CA gene to identify potential mutations.
-
Consider Alternative Inhibitors: If a mutation is found in the binding site, a next-generation allosteric PI3Kα inhibitor that binds to a different region of the protein may be effective.[8]
-
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | Cancer Type | Resistance Status | This compound IC50 (nM) | Fold Change |
| MCF-7 | Breast Cancer | Parental (Sensitive) | 50 | - |
| MCF-7-ZR | Breast Cancer | Acquired Resistance | 750 | 15x |
| HCT116 | Colon Cancer | Parental (Sensitive) | 80 | - |
| HCT116-ZR | Colon Cancer | Acquired Resistance | 1200 | 15x |
ZR: this compound Resistant
Table 2: Protein Expression Changes in Resistant Cells
| Cell Line | Treatment | p-AKT (Ser473) Level | p-ERK1/2 (Thr202/Tyr204) Level |
| MCF-7 | DMSO | 1.00 | 1.00 |
| MCF-7 | This compound (100 nM) | 0.25 | 1.10 |
| MCF-7-ZR | DMSO | 1.10 | 2.50 |
| MCF-7-ZR | This compound (100 nM) | 0.95 | 2.65 |
Levels are normalized to loading control and expressed relative to the parental DMSO control.
Signaling Pathway Diagrams
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the action of this compound.
Caption: Upregulation of the MAPK pathway as a bypass mechanism.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing drug concentrations.[12][14]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks and plates
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, a significant number of cells will die. Monitor the culture daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily (typically after 2-3 passages), double the concentration of this compound.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration. If cells are unable to tolerate a doubling of the concentration, increase it by a smaller increment (e.g., 1.5-fold).
-
Cryopreserve Stocks: At each successful dose escalation, cryopreserve a stock of the cells. This is crucial in case of culture loss at a higher concentration.[15]
-
Establish Resistant Line: Continue this process for several months until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.
-
Characterization: Once established, confirm the new, higher IC50 using a cell viability assay. Grow the resistant cells in a drug-free medium for several passages to ensure the resistance phenotype is stable.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the IC50 of this compound.[15][16]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (as 100% viability), and plot a dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 3: Western Blotting for Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins.[15][16]
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
Protein quantification kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., GAPDH).
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. miragenews.com [miragenews.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Identifying and mitigating Zolucatetide off-target effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zolucatetide (FOG-001/I-66). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] Its primary mechanism of action is the inhibition of the protein-protein interaction between β-catenin and T-cell factor (TCF) transcription factors.[1] This disruption prevents the transcription of Wnt target genes, leading to an anti-proliferative effect and cell cycle arrest in cancer cells with aberrant Wnt signaling.[1]
Q2: What are the known on-target effects of this compound in vitro and in vivo?
A2: On-target effects of this compound are a direct consequence of its inhibition of the β-catenin/TCF interaction. These have been observed in various experimental models.
Table 1: Summary of this compound On-Target Effects
| Effect | In Vitro / In Vivo | Description | Typical Concentration/Dose | Citation |
| Inhibition of β-catenin/TCF Interaction | In Vitro | Potently inhibits the interaction with an IC50 of <50 nM. | <50 nM | [1] |
| Inhibition of Target Gene Expression | In Vitro | Selectively inhibits the expression of β-catenin target genes like SP5 and AXIN2. | 1-5 µM | [1] |
| Reduction of Nuclear β-catenin | In Vitro | Reduces the levels of total β-catenin in the nuclear fraction of treated cells. | 1-5 µM | [1] |
| Inhibition of Cell Proliferation | In Vitro | Inhibits the proliferation of cancer cells dependent on Wnt/β-catenin signaling. | 1-10 µM | [1] |
| Induction of Cell Cycle Arrest | In Vitro | Induces cell cycle arrest in target cells. | 1-10 µM | [1] |
| Anti-tumor Efficacy | In Vivo | Exerts robust, dose-dependent anti-tumor effects in xenograft models of colon cancer. | 30-75 mg/kg (i.p.) | [1] |
Q3: What are the potential off-target effects of this compound?
A3: While a specific off-target profile for this compound has not been publicly disclosed, it is a possibility for any small molecule inhibitor. Off-target effects can arise from the molecule binding to unintended proteins. For inhibitors of the Wnt/β-catenin pathway, potential off-target concerns include effects on normal tissue homeostasis where the pathway plays a crucial role, such as in bone. For instance, some Wnt pathway inhibitors have been associated with bone toxicity.
Another consideration is the potential for this compound to interact with unrelated proteins. For example, a different β-catenin inhibitor, KYA1797K, was found to have a weak off-target interaction with PD-L1.[2] Researchers should be mindful of unexpected phenotypes in their experiments that cannot be explained by the on-target inhibition of β-catenin signaling.
Q4: How can I differentiate between on-target and off-target toxicity in my cell-based assays?
A4: Differentiating between on-target and off-target toxicity is a critical step. A common and effective method is to perform a "rescue" experiment. If the observed toxicity is due to the intended inhibition of the β-catenin pathway, it should be reversible by activating the pathway downstream of this compound's target. For example, introducing a constitutively active form of a downstream effector could rescue the phenotype. If the toxicity persists despite this intervention, it is more likely to be an off-target effect.
Another approach is to use structurally different inhibitors that target the same β-catenin/TCF interaction. It is less likely that these different molecules will share the same off-target profile. If multiple, structurally distinct inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in non-target cell lines.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the IC50 in your non-target cells and compare it to the IC50 in your target cells. A narrow therapeutic window may suggest off-target toxicity.
-
Rescue Experiment: As described in FAQ Q4, attempt to rescue the cytotoxic effect by activating the Wnt/β-catenin pathway downstream of the β-catenin/TCF interaction.
-
Off-Target Profiling: Consider performing a broad kinase panel screen or other off-target profiling assays to identify potential unintended binding partners of this compound.
-
Literature Review: Investigate the known off-target effects of other small molecule inhibitors with similar chemical scaffolds.
-
Issue 2: Inconsistent results or lack of efficacy in vivo.
-
Possible Cause: Poor pharmacokinetic properties or compensatory signaling pathways.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. This will help optimize the dosing regimen.
-
Target Engagement Biomarkers: Measure the levels of direct downstream targets of the Wnt/β-catenin pathway (e.g., AXIN2 mRNA) in tumor and surrogate tissues to confirm that this compound is hitting its intended target in vivo.
-
Analysis of Resistance Mechanisms: If initial efficacy is followed by relapse, investigate the activation of potential compensatory signaling pathways in the resistant tumors through techniques like RNA-seq or proteomic analysis.
-
Experimental Protocols
Protocol 1: Western Blot for β-catenin Levels
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on an 8-10% polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: TCF/LEF Reporter Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations.
-
Lysis and Reading: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
References
Troubleshooting inconsistent results in Zolucatetide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Zolucatetide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as FOG-001 or I-66) is a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action is to disrupt the interaction between β-catenin and T-cell factor (TCF) transcription factors.[1][2] This interaction is a critical step in the activation of Wnt target genes, which are often dysregulated in various cancers, particularly colon cancer.[3][4][5] By inhibiting this protein-protein interaction, this compound can suppress the transcription of oncogenes like c-Myc and Cyclin-D1, leading to cell cycle arrest and reduced cell proliferation in cancer cells with a hyperactive Wnt/β-catenin pathway.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound. Lyophilized this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Once in solution, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store stock solutions at -80°C. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]
Q3: What are some common causes of inconsistent results in cell-based assays with this compound?
Inconsistent results in cell-based assays using this compound can arise from several factors, many of which are common to peptide-based experiments and cell culture in general. These include:
-
Cell Line Integrity: Cross-contamination or misidentification of cell lines can lead to significant variability.[6] It is crucial to regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Cell Passage Number: Using cells at inconsistent or high passage numbers can lead to phenotypic and genotypic drift, affecting their response to this compound.[6][7]
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular signaling pathways, including those involving kinases, which can interfere with the expected effects of this compound.[6]
-
Peptide Solubility and Stability: Improper dissolution or degradation of this compound can lead to inaccurate concentrations and reduced activity.[8][9][10]
-
Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to inconsistent results.[11][12]
Troubleshooting Guides
Issue 1: Reduced or No Bioactivity of this compound in Cell-Based Assays
If you observe lower than expected or no activity of this compound in your experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Peptide Storage | Verify storage conditions. | Ensure lyophilized peptide and stock solutions were stored at the correct temperatures (-20°C or -80°C) and protected from moisture.[2] Avoid repeated freeze-thaw cycles. |
| Incorrect Peptide Concentration | Re-calculate and verify the concentration. | Ensure the correct molecular weight was used for calculations. Account for the net peptide content versus the total peptide content, as impurities can affect the actual concentration.[8] |
| Peptide Degradation | Prepare fresh solutions. | Prepare a fresh stock solution of this compound from a new vial of lyophilized powder. For in vivo studies, prepare the working solution on the day of the experiment.[1] |
| Poor Peptide Solubility | Optimize the dissolution protocol. | This compound is soluble in DMSO.[1] For in vivo formulations, specific solvent mixtures like DMSO, PEG300, Tween-80, and saline are recommended.[1][2] If precipitation is observed, gentle heating or sonication may aid dissolution.[1] |
| Cell Line Insensitivity | Confirm the Wnt/β-catenin pathway status. | Ensure your chosen cell line has an active Wnt/β-catenin signaling pathway. This compound's efficacy is dependent on the presence of β-catenin/TCF interaction.[1][2] |
Issue 2: High Variability Between Replicates in a Plate-Based Assay
High variability between replicate wells can mask the true effect of this compound. The following steps can help minimize this issue:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Standardize cell seeding technique. | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently into each well. Consider using a multichannel pipette for better consistency. |
| Edge Effects | Avoid using outer wells. | The outer wells of a microplate are more prone to evaporation and temperature fluctuations.[11][12] Fill the perimeter wells with sterile media or PBS and use the inner wells for your experimental samples.[12] |
| Pipetting Errors | Check and calibrate pipettes. | Regularly calibrate your pipettes to ensure accurate and precise liquid handling. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation | Ensure uniform incubation conditions. | Make sure the incubator provides consistent temperature and CO2 levels. Avoid stacking plates, which can lead to temperature gradients.[11] |
| Cell Health Issues | Monitor cell viability and morphology. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[11] Stressed cells will respond inconsistently. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on the proliferation of a cancer cell line with an active Wnt/β-catenin pathway (e.g., COLO320DM).
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and determine viability (should be >95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Use a standard cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background (medium only) from all readings.
-
Normalize the results to the vehicle control.
-
Plot the normalized cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously inject a suspension of cancer cells (e.g., COLO320DM) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 30-75 mg/kg) and schedule (e.g., every 4 days).[1][2]
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for the predetermined duration or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for the this compound-treated groups compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com.au]
- 8. genscript.com [genscript.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Long-term stability and storage conditions for Zolucatetide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of Zolucatetide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored in a tightly sealed container, protected from moisture. Recommended storage temperatures are -20°C for up to one to two years and -80°C for up to two years.[1]
2. What are the recommended storage conditions for this compound in solvent?
Stock solutions of this compound, typically dissolved in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
3. How should I prepare a working solution of this compound for in vivo experiments?
For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[1] A common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially for animals that may be sensitive to it.
4. Can I store the in vivo working solution for later use?
It is strongly advised to prepare the working solution for in vivo experiments fresh and use it on the same day.[1] Long-term storage of diluted, aqueous-based solutions is not recommended due to the increased risk of chemical degradation and microbial contamination.
5. What are the likely degradation pathways for a peptide-based drug like this compound?
While specific degradation pathways for this compound are not publicly available, peptides are generally susceptible to degradation through several mechanisms, including:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, can occur in acidic or basic conditions.
-
Oxidation: Residues such as methionine, cysteine, tryptophan, and histidine are prone to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to a change in the peptide's structure and charge.
-
Aggregation: Peptides can form aggregates, which may reduce their solubility and biological activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation observed in stock solution upon thawing. | - Exceeded solubility limit.- Improper solvent.- Freeze-thaw cycles. | - Gently warm the solution and vortex to redissolve.- Ensure the solvent is appropriate and of high purity.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Reduced or inconsistent biological activity in experiments. | - Degradation of this compound due to improper storage.- Inaccurate quantification of the stock solution.- Issues with the experimental assay itself. | - Verify that the storage conditions and duration have been within the recommended guidelines.- Use a freshly prepared solution from a new aliquot.- Confirm the concentration of the stock solution using a validated analytical method (e.g., HPLC).- Include appropriate positive and negative controls in your assay. |
| Unexpected peaks observed during HPLC analysis. | - Presence of degradation products.- Contamination of the sample or solvent.- Column degradation. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Use high-purity solvents and handle samples carefully to avoid contamination.- Ensure the HPLC column is properly maintained and equilibrated. |
Stability and Storage Summary
This compound Powder
| Storage Temperature | Recommended Duration |
| -20°C | 1-2 years[1] |
| -80°C | 2 years[1] |
This compound in DMSO
| Storage Temperature | Recommended Duration |
| -20°C | 1 month[1] |
| -80°C | 6 months[1] |
| 4°C | 2 weeks |
Experimental Protocols
Protocol for a General Long-Term Stability Study
This protocol outlines a general approach for establishing the long-term stability of this compound under specific laboratory conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into multiple vials to be stored under different conditions.
-
Prepare a solid sample of this compound in separate vials.
-
-
Storage Conditions:
-
Store the aliquots at a range of temperatures (e.g., -80°C, -20°C, 4°C, and ambient temperature).
-
For light sensitivity testing, expose a set of samples to a controlled light source while keeping a parallel set in the dark.
-
To assess stability in different formulations, prepare this compound in various buffers or vehicles and store them under the desired conditions.
-
-
Time Points:
-
Establish a schedule for sample analysis at various time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
-
Analytical Method:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the amount of intact this compound and detect any degradation products.
-
The method should be validated to ensure it can separate the active ingredient from its degradation products.
-
-
Data Analysis:
-
At each time point, determine the percentage of remaining this compound relative to the initial concentration.
-
Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Plot the concentration of this compound over time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
Strategies to enhance the bioavailability of Zolucatetide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to enhancing the oral bioavailability of Zolucatetide, a novel peptide-based therapeutic.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of this compound?
A1: The primary barriers are its high molecular weight, enzymatic degradation in the gastrointestinal (GI) tract by proteases and peptidases, and poor permeability across the intestinal epithelium. Its hydrophilic nature also limits its ability to passively diffuse across lipid-rich cell membranes.
Q2: What are the main categories of strategies to improve the oral bioavailability of peptide drugs like this compound?
A2: Strategies can be broadly categorized into three main areas:
-
Formulation-Based Approaches: Encapsulating this compound in protective delivery systems such as nanoparticles, liposomes, or microemulsions.
-
Chemical Modification: Modifying the this compound molecule itself, for instance, through PEGylation or lipidation, to improve its stability and permeability.
-
Use of Excipients: Co-administering this compound with permeation enhancers or enzyme inhibitors to overcome physiological barriers.
Q3: How do permeation enhancers work?
A3: Permeation enhancers transiently and reversibly alter the integrity of the intestinal epithelium to allow for the paracellular (between cells) or transcellular (through cells) passage of large molecules like this compound. They can act by various mechanisms, including the opening of tight junctions or fluidization of the cell membrane.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic (PK) data across subjects in our in-vivo study.
-
Possible Cause 1: Inconsistent Dosing Volume or Procedure.
-
Solution: Ensure a standardized gavage volume based on the animal's body weight. Confirm that the gavage needle is correctly placed to avoid reflux or administration into the esophagus.
-
-
Possible Cause 2: Interaction with Food.
-
Solution: The presence of food can significantly alter gastric emptying time and GI fluid composition. Implement a consistent fasting period (e.g., 4-12 hours, depending on the animal model) before dosing to standardize GI conditions.
-
-
Possible Cause 3: Formulation Instability.
-
Solution: Assess the stability of your this compound formulation under simulated gastric and intestinal fluid conditions before in-vivo administration. Check for precipitation or degradation.
-
Issue 2: In-vitro permeability (e.g., Caco-2 assay) does not correlate with in-vivo absorption.
-
Possible Cause 1: Lack of Mucus Layer in Caco-2 Model.
-
Solution: The Caco-2 monolayer model lacks a protective mucus layer, which can be a significant barrier in-vivo. Consider using a more complex co-culture model that includes mucus-secreting cells (e.g., HT29-MTX cells) to better replicate the intestinal environment.
-
-
Possible Cause 2: Overlooked Role of P-glycoprotein (P-gp) Efflux.
-
Solution: this compound may be a substrate for efflux pumps like P-gp, which are expressed in Caco-2 cells and the intestinal epithelium. Conduct your permeability assay in the presence and absence of a known P-gp inhibitor (e.g., Verapamil) to determine if efflux is limiting its absorption.
-
-
Possible Cause 3: Insufficient Enzymatic Degradation in the In-Vitro Model.
-
Solution: The enzymatic activity in standard Caco-2 assays is lower than in the intestine. Pre-incubate your formulation with simulated intestinal fluid containing enzymes (e.g., SGF/SIF powders) to assess the combined effect of permeation and degradation.
-
Data Presentation: Comparative Bioavailability of this compound Formulations
The following tables summarize hypothetical data from a preclinical study in rats comparing different oral formulations of this compound.
Table 1: Pharmacokinetic Parameters of this compound Formulations (10 mg/kg, Oral Gavage)
| Formulation ID | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| This compound (Aqueous Sol.) | 15.2 ± 3.1 | 0.5 | 25.8 ± 5.5 | 1.0 (Reference) |
| F1 (SNEDDS) | 85.6 ± 15.7 | 1.0 | 288.4 ± 45.1 | 11.2 |
| F2 (Lipid Nanoparticles) | 120.3 ± 22.4 | 1.5 | 455.1 ± 60.9 | 17.6 |
| F3 (PEGylated this compound) | 65.9 ± 11.8 | 1.0 | 210.5 ± 33.7 | 8.2 |
Table 2: In-Vitro Permeability Across Caco-2 Monolayers
| Formulation ID | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
|---|---|---|
| This compound (Aqueous Sol.) | 0.15 ± 0.04 | 5.8 |
| F1 (SNEDDS) | 0.78 ± 0.11 | 2.1 |
| F2 (Lipid Nanoparticles) | 1.12 ± 0.15 | 1.5 |
| F3 (PEGylated this compound) | 0.45 ± 0.09 | 4.9 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. Values should be >250 Ω·cm².
-
Preparation: Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Permeability Measurement (Apical to Basolateral):
-
Add the this compound formulation (e.g., 100 µM in HBSS) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical): Repeat the process in the reverse direction to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.
Visualizations
Caption: Hypothetical signaling cascade initiated by this compound binding.
Caption: Stepwise workflow for formulation screening and optimization.
Caption: Logical guide for selecting a bioavailability enhancement strategy.
Technical Support Center: Refining Zolucatetide Delivery Methods for Targeted Therapy
Welcome to the technical support center for the refinement of Zolucatetide delivery methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the experimental process of developing targeted therapies using this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation, stability, and experimental use of this compound in targeted delivery systems.
| Category | Question | Answer |
| Formulation & Delivery Systems | What are the initial steps for preparing a this compound solution for in vivo studies? | For initial in vivo experiments, this compound can be prepared in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution. Another option is a mixture of 10% DMSO and 90% Corn Oil. It is crucial to add each solvent sequentially and ensure complete dissolution, using gentle heating or sonication if precipitation occurs.[1] |
| What types of nanocarriers are suitable for targeted delivery of this compound? | Liposomes, polymeric nanoparticles, and peptide-drug conjugates (PDCs) are promising options for targeted delivery of this compound.[2][3][4][5] Liposomes can encapsulate the peptide, while polymeric nanoparticles offer controlled release.[2][6] PDCs involve directly conjugating this compound to a targeting ligand.[3][4][5] | |
| How can I improve the drug loading efficiency of this compound into nanoparticles? | Optimizing the silica-to-drug ratio, pH conditions, and loading time can significantly enhance drug loading.[7] For liposomes, strategies include using cyclodextrins for hydrophobic drugs or adjusting the lipid composition to match the drug's properties.[2] For peptide-based drugs like this compound, surface conjugation to pre-formed nanoparticles is another effective method. | |
| Stability & Handling | What are the recommended storage conditions for this compound stock solutions? | This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[8] |
| My this compound solution shows precipitation upon preparation. What should I do? | Gentle heating and/or sonication can be used to aid the dissolution of this compound if precipitation or phase separation occurs during preparation.[1] Ensure that the solvents are of high purity and added in the correct order. | |
| How can I address the inherent instability of peptide drugs like this compound in delivery systems? | Strategies to enhance peptide stability include cyclization of the peptide structure, substitution with D-amino acids to reduce enzymatic degradation, and formulation optimization to mitigate oxidation and deamidation.[9][10] Encapsulation within nanoparticles also protects the peptide from degradation.[9] | |
| Targeted Therapy & Experimentation | How does this compound inhibit cancer cell growth? | This compound is a potent inhibitor of the β-catenin/T-cell factor (TCF) interaction, a key step in the canonical Wnt signaling pathway.[1] By disrupting this interaction, it inhibits the transcription of Wnt target genes, leading to decreased cell proliferation and cell cycle arrest in cancer cells with mutations in genes like APC and TP53.[1][8] |
| What in vivo models are appropriate for testing targeted this compound delivery? | Xenograft models using human colon cancer cell lines, such as COLO320DM (with APC and TP53 mutations), implanted in immunocompromised mice are suitable for evaluating the anti-tumor efficacy of this compound formulations.[1][11] | |
| How can I quantify the release of this compound from a hydrogel-based delivery system? | High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a common method for quantifying the release of peptide-based drugs from hydrogel systems.[12] The choice of analytical method will depend on the specific properties of this compound and the hydrogel. |
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
| Potential Cause | Troubleshooting Step |
| Suboptimal lipid composition | 1. Screen different lipid compositions (e.g., varying the ratio of cationic, anionic, and neutral lipids) to find the optimal formulation for this compound.[2] 2. Incorporate cholesterol to improve membrane stability. |
| Inefficient loading method | 1. For the hydrophilic this compound, use a reverse-phase evaporation or thin-film hydration method.[13] 2. Explore active loading techniques, such as creating a pH gradient across the liposome (B1194612) membrane. |
| Drug leakage during formulation | 1. Optimize the extrusion or sonication parameters (e.g., temperature, duration) to minimize drug leakage. 2. Use lipids with higher phase transition temperatures to create more rigid and less leaky membranes. |
Issue 2: Poor In Vitro Targeting Efficiency
| Potential Cause | Troubleshooting Step |
| Low binding affinity of targeting ligand | 1. Select a targeting ligand with high affinity for a receptor overexpressed on your target cancer cells (e.g., EGFR-targeting peptides for some colon cancers).[14][15] 2. Perform binding assays (e.g., flow cytometry, fluorescence microscopy) to confirm the binding of your targeted nanoparticles to the cells.[14] |
| Incorrect orientation of targeting ligand | 1. Use a linker to attach the targeting ligand to the nanoparticle surface to ensure its binding site is accessible. 2. Vary the linker length and chemistry to optimize ligand presentation. |
| Non-specific binding | 1. Incorporate polyethylene (B3416737) glycol (PEG) onto the nanoparticle surface (PEGylation) to reduce non-specific protein adsorption and cellular uptake. 2. Include a control group with non-targeted nanoparticles to quantify the level of non-specific binding. |
Issue 3: High Variability in In Vivo Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Step |
| Inconsistent tumor growth in animal models | 1. Ensure consistent cell implantation techniques and use a sufficient number of animals per group to account for biological variability.[11] 2. Monitor tumor growth regularly and randomize animals into treatment groups when tumors reach a specific size. |
| Rapid clearance of the delivery system | 1. Increase the circulation half-life of your nanoparticles through PEGylation. 2. Optimize the size and surface charge of the nanoparticles to reduce clearance by the reticuloendothelial system.[16] |
| Suboptimal dosing regimen | 1. Conduct a dose-escalation study to determine the maximum tolerated dose and the optimal therapeutic dose of your this compound formulation.[1] 2. Vary the dosing frequency and schedule to maximize anti-tumor activity while minimizing toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol, DSPE-PEG) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the this compound concentration using HPLC.
-
Protocol 2: In Vitro Cellular Uptake Assay
-
Cell Culture:
-
Seed the target cancer cells (e.g., HCT-116) in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Prepare fluorescently labeled this compound-loaded nanoparticles (e.g., by incorporating a fluorescent lipid).
-
Incubate the cells with the fluorescent nanoparticles at various concentrations for different time points (e.g., 1, 4, 24 hours).
-
-
Washing:
-
After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
-
Analysis:
-
Qualitative Analysis (Microscopy): Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
Quantitative Analysis (Flow Cytometry): Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Visualizations
This compound's Mechanism of Action: Wnt Signaling Pathway
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating Targeted this compound Nanoparticles
Caption: A typical experimental workflow for developing and evaluating targeted this compound nanoparticles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. chapman.edu [chapman.edu]
- 5. trial.medpath.com [trial.medpath.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "IN VITRO COMPARATIVE STUDY OF THE BINDING AFFINITY AND TARGETED-DRUG D" by Jingda Wang [scholarlycommons.pacific.edu]
- 15. Insight to drug delivery aspects for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating Preclinical Challenges: A Technical Support Guide for Zolucatetide-Induced Adverse Events
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing potential adverse events associated with the investigational β-catenin inhibitor, zolucatetide, in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to challenges that may arise during in vivo experiments.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may be encountered during the administration and monitoring of this compound in preclinical models.
| Observed Issue | Potential Cause | Recommended Action |
| Injection Site Reactions (Redness, Swelling) | - Irritation from the vehicle or this compound formulation.- High injection volume.- Improper injection technique. | - Assess the pH and osmolarity of the formulation; adjust to be as close to physiological levels as possible.[1]- Reduce the injection volume per site; consider splitting larger doses into multiple sites.[1]- Ensure proper subcutaneous or intraperitoneal injection technique is used, with appropriate needle gauge and slow administration.[1][2]- Rotate injection sites for subsequent doses.[1] |
| Lethargy, Reduced Activity, or Hunched Posture | - General malaise as a systemic reaction to the peptide.- Dehydration due to gastrointestinal effects.- Potential off-target effects. | - Closely monitor animal behavior and record observations.- Ensure easy access to food and water.- Consider providing supplemental hydration (e.g., subcutaneous fluids) if dehydration is suspected.- Perform a thorough clinical examination, including body weight and temperature measurements. |
| Elevated Bilirubin Levels | - this compound is a potent inhibitor of OATP1B1/1B3 transporters, which can lead to increased bilirubin.[3] | - Monitor liver function tests, including total and direct bilirubin, ALT, and AST.- In clinical trials, these elevations were generally asymptomatic and reversible.[3] If significant and sustained elevations are observed, consider dose reduction or less frequent dosing. |
| Nausea or Gastrointestinal Upset (e.g., diarrhea, decreased food intake) | - Common side effect of peptide-based therapeutics.[4]- Direct effect of this compound on the gastrointestinal tract. | - Monitor food and water intake daily.- Provide palatable and easily digestible food.- If severe, consider dose reduction or temporary discontinuation of treatment. |
| Decreased Platelet Count | - A potential hematological adverse event observed in clinical studies.[5] | - Perform complete blood counts (CBCs) at baseline and regular intervals during the study.- If a significant decrease in platelets is observed, evaluate for any signs of bleeding and consider dose modification. |
| Unexpected Morbidity or Mortality | - Acute toxicity at the administered dose.- Severe, unmanaged adverse event. | - Immediately perform a necropsy to identify the potential cause of death.- Review the dosing and administration procedures.- Consider a dose-range finding study to determine the maximum tolerated dose (MTD). |
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in preclinical studies?
A1: Based on clinical trial data for this compound (FOG-001), the most commonly reported treatment-related adverse events were generally low-grade and included increased blood bilirubin, fatigue, nausea, increased AST/ALT, hyponatremia, alopecia, decreased appetite, epistaxis, and decreased platelet count.[3] In preclinical models, researchers should be particularly vigilant for signs of injection site reactions, gastrointestinal upset, and changes in clinical chemistry and hematology.
Q2: Is bone toxicity a concern with this compound, given it is a β-catenin inhibitor?
A2: While inhibition of the Wnt/β-catenin pathway has been linked to concerns about bone toxicity, clinical trials with this compound have not shown evidence of high-grade bone toxicity.[3] Nevertheless, for long-term preclinical studies, it is prudent to include endpoints to assess bone health.
Q3: How should I monitor for potential adverse events during my study?
A3: A comprehensive monitoring plan should include:
-
Daily cage-side observations: Monitor for changes in behavior, posture, activity levels, and food/water consumption.
-
Weekly body weight measurements: Significant weight loss can be an early indicator of an adverse event.
-
Regular blood sampling: Conduct complete blood counts and clinical chemistry panels at baseline, during, and at the end of the study.
-
Injection site monitoring: Visually inspect injection sites for signs of reaction at regular intervals post-injection.[1]
-
Terminal procedures: At the end of the study, perform gross necropsy and histopathological analysis of key organs.
Q4: What are the recommended starting doses for this compound in mice?
A4: Preclinical studies have reported robust anti-tumor effects in mice with doses ranging from 30-75 mg/kg administered intraperitoneally every four days.[4] However, the optimal and maximally tolerated dose may vary depending on the specific mouse strain and experimental context. A dose-range finding study is recommended to determine the appropriate dose for your model.
Q5: What should I do if I observe a severe adverse event?
A5: In the event of a severe adverse event, the primary concern is the welfare of the animal. Immediately consult with the institutional veterinary staff. Depending on the severity, actions may include providing supportive care, reducing the dose of this compound, or humane euthanasia. All observations and interventions should be thoroughly documented.
Data Presentation
Table 1: Summary of Potential this compound-Induced Adverse Events and Monitoring Parameters
| Adverse Event Category | Specific Event | Monitoring Parameters | Frequency of Monitoring |
| Local Tolerability | Injection Site Reaction | Visual inspection (erythema, edema), palpation | Daily for 3 days post-injection |
| Gastrointestinal | Nausea, Diarrhea | Food and water consumption, fecal consistency, body weight | Daily |
| Hepatic | Increased Bilirubin, Transaminitis | Serum total bilirubin, ALT, AST | Baseline, mid-study, terminal |
| Hematological | Thrombocytopenia | Complete Blood Count (Platelet count) | Baseline, mid-study, terminal |
| General | Fatigue, Malaise | Activity level, posture, grooming | Daily |
Table 2: Representative Clinical Chemistry and Hematology Reference Ranges for C57BL/6 Mice
Note: These are representative ranges and may vary between institutions and specific substrains. It is recommended to establish baseline values for the animals used in your facility.
| Parameter | Male | Female | Units |
| Clinical Chemistry | |||
| Alanine Aminotransferase (ALT) | 20 - 80 | 20 - 60 | U/L |
| Aspartate Aminotransferase (AST) | 50 - 200 | 50 - 150 | U/L |
| Total Bilirubin | 0.1 - 0.9 | 0.1 - 0.9 | mg/dL |
| Hematology | |||
| Platelets | 700 - 1500 | 700 - 1500 | x10³/µL |
| White Blood Cells (WBC) | 4 - 12 | 4 - 12 | x10³/µL |
Source: Adapted from published reference intervals for C57BL/6 mice.[6][7]
Experimental Protocols
Protocol 1: Monitoring and Scoring of Injection Site Reactions
Objective: To systematically assess and score local tissue reactions following subcutaneous administration of this compound.
Methodology:
-
Animal Preparation: Prior to injection, gently clip the fur at the injection site for clear visualization.
-
Substance Administration: Administer this compound or vehicle control subcutaneously. Record the injection site, volume, and date.
-
Clinical Observation: Observe the animals at 1, 4, 24, 48, and 72 hours post-injection.
-
Scoring: Score the injection site based on the following criteria:
-
Erythema (Redness): 0 = None; 1 = Slight; 2 = Moderate; 3 = Severe.
-
Edema (Swelling): 0 = None; 1 = Slight; 2 = Moderate; 3 = Severe. Use calipers to measure the diameter of any swelling.
-
-
Gross Pathology: At the study endpoint, euthanize the animals and perform a gross examination of the injection site and surrounding tissues. Note any signs of hemorrhage, discoloration, or necrosis.
-
Histopathology: Collect the injection site tissue, fix in 10% neutral buffered formalin, and process for routine H&E staining to evaluate for inflammation, necrosis, and fibrosis.
Protocol 2: Assessment of Potential Bone Toxicity
Objective: To evaluate the effect of long-term this compound administration on bone mineral density and architecture.
Methodology:
-
Animal Model: Use an appropriate mouse strain and age for bone studies.
-
Treatment: Administer this compound or vehicle control for the duration of the study.
-
In-life Imaging (optional): If available, perform longitudinal monitoring of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) at baseline and specified time points.
-
Terminal Sample Collection: At the end of the study, euthanize the animals and collect femurs and lumbar vertebrae.
-
Micro-Computed Tomography (μCT) Analysis:
-
Fix bones in 10% neutral buffered formalin.
-
Scan bones using a high-resolution μCT system.
-
Analyze trabecular and cortical bone parameters, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and cortical thickness (Ct.Th).
-
-
Histomorphometry:
-
Process undecalcified bones and embed in plastic.
-
Section and stain with von Kossa/toluidine blue to visualize bone and osteoid.
-
Perform static and dynamic histomorphometry to assess bone formation and resorption parameters (requires prior administration of fluorochrome labels).
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. parabilismed.com [parabilismed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. parabilismed.com [parabilismed.com]
- 6. bioterio.facmed.unam.mx [bioterio.facmed.unam.mx]
- 7. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zolucatetide and Standard-of-Care Chemotherapy in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Zolucatetide (FOG-001), an investigational first-in-class β-catenin inhibitor, and the current standard-of-care chemotherapy regimens for advanced solid tumors, with a primary focus on metastatic colorectal cancer (mCRC). This document summarizes available data on their mechanisms of action, efficacy, safety profiles, and the experimental protocols of key clinical trials.
Executive Summary
This compound is a novel therapeutic agent that targets the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers.[1][2][3] By directly inhibiting the interaction between β-catenin and T-cell factor (TCF), this compound aims to block the transcription of oncogenes and suppress tumor growth.[2][3][4] Preclinical studies have demonstrated its potential in colon cancer models.[4] this compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05919264) for locally advanced or metastatic solid tumors, including microsatellite-stable colorectal cancer (MSS-CRC), both as a monotherapy and in combination with standard chemotherapy.[1][3]
Standard-of-care chemotherapy for mCRC typically involves combination regimens such as FOLFOX (folinic acid, 5-fluorouracil, and oxaliplatin) or FOLFIRI (folinic acid, 5-fluorouracil, and irinotecan), often administered with the anti-angiogenic agent bevacizumab.[5][6][7] For patients with refractory mCRC, trifluridine/tipiracil, also in combination with bevacizumab, is an established treatment option.[8][9] This guide will compare the available data for this compound with these established treatments.
Mechanism of Action
This compound: Targeting the Wnt/β-catenin Pathway
This compound is a potent inhibitor of the β-catenin and T-cell factor (TCF) transcription factor interaction, with an IC50 of <50 nM.[4] In a healthy state, the Wnt signaling pathway is tightly regulated. However, in many cancers, mutations in this pathway lead to the accumulation of β-catenin in the nucleus. This nuclear β-catenin then binds to TCF, initiating the transcription of genes that drive cell proliferation and tumor growth. This compound directly blocks this interaction, thereby inhibiting the expression of these target genes, leading to cell cycle arrest and reduced cell proliferation.[4]
Standard-of-Care Chemotherapy: Cytotoxicity and Anti-Angiogenesis
The standard-of-care chemotherapy regimens for mCRC primarily rely on cytotoxic agents that interfere with DNA synthesis and cell division, leading to cancer cell death.
-
FOLFOX: This regimen combines:
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.
-
Leucovorin: Enhances the cytotoxic effect of 5-FU.
-
Oxaliplatin (B1677828): A platinum-based drug that forms DNA adducts, inhibiting DNA replication and transcription.
-
-
FOLFIRI: This regimen is similar to FOLFOX but replaces oxaliplatin with:
-
Irinotecan: A topoisomerase I inhibitor that prevents the unwinding of DNA during replication.
-
-
Trifluridine/Tipiracil:
-
Trifluridine: A thymidine-based nucleoside analog that is incorporated into DNA, causing DNA damage.
-
Tipiracil: A thymidine (B127349) phosphorylase inhibitor that prevents the degradation of trifluridine, increasing its bioavailability.
-
-
Bevacizumab: A monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A). By inhibiting VEGF-A, bevacizumab prevents angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Comparative Efficacy
Quantitative data for this compound from its ongoing clinical trial is not yet publicly available. Early reports indicate monotherapy antitumor activity.[1] The following tables summarize the efficacy of standard-of-care chemotherapy regimens in metastatic colorectal cancer.
Table 1: Efficacy of First-Line Chemotherapy with Bevacizumab in mCRC
| Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| FOLFOX + Bevacizumab | 22.7 months | 10.8 months | Not Reported | [6] |
| FOLFIRI + Bevacizumab | 25.7 months | 10.3 months | 47.5% | [7] |
| FOLFOXIRI + Bevacizumab | 12.1 months (PFS) | 12.1 months | Not Reported | [10] |
Table 2: Efficacy of Trifluridine/Tipiracil with Bevacizumab in Refractory mCRC
| Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Trifluridine/Tipiracil + Bevacizumab | 10.8 months | 5.6 months | Not Reported | [8][9] |
| Trifluridine/Tipiracil (monotherapy) | 7.5 months | 2.4 months | Not Reported | [8][9] |
Comparative Safety
The safety profile of this compound is being evaluated in the ongoing Phase 1/2 trial. The following tables summarize the most common grade 3 or higher adverse events observed with standard-of-care chemotherapy regimens.
Table 3: Common Grade ≥3 Adverse Events with First-Line Chemotherapy + Bevacizumab
| Adverse Event | FOLFOX + Bevacizumab (%) | FOLFIRI + Bevacizumab (%) | Reference |
| Neutropenia | Not Reported | 16.1 | [7] |
| Diarrhea | Not Reported | 11.3 | [7] |
| Hypertension | 5.3 | Not Reported | [6] |
| Bleeding | 3 | Not Reported | [6] |
| GI Perforation | 2 | Not Reported | [6] |
| Arterial Thromboembolism | 1 | Not Reported | [6] |
Table 4: Common Grade ≥3 Adverse Events with Trifluridine/Tipiracil + Bevacizumab
| Adverse Event | Trifluridine/Tipiracil + Bevacizumab (%) | Reference |
| Neutropenia | 65.8 | [11] |
| Diarrhea | 1.5 | [11] |
Experimental Protocols
This compound (FOG-001) Clinical Trial Workflow
The ongoing Phase 1/2 clinical trial (NCT05919264) is a multicenter, open-label study evaluating this compound in patients with advanced solid tumors.
Standard-of-Care Chemotherapy Administration Workflow
The administration of standard-of-care chemotherapy regimens follows a cyclical pattern.
Detailed Methodologies
-
This compound (FOG-001) Administration: In the Phase 1/2 trial, this compound is administered intravenously.[3] The dose escalation phase is designed to determine the recommended Phase 2 dose (RP2D).[12] In the dose expansion phase, patients receive this compound at the RP2D.[12]
-
FOLFOX + Bevacizumab Administration:
-
This regimen is typically administered in 14-day cycles.[13][14]
-
Day 1: Bevacizumab (5 mg/kg) is given as an intravenous infusion over 30-90 minutes.[13][14]
-
Day 1: Oxaliplatin (85 mg/m²) is infused intravenously over 2 hours.[14]
-
Day 1: Leucovorin is administered intravenously.
-
Days 1-2: 5-Fluorouracil is given as an initial bolus followed by a 46-hour continuous infusion.[13]
-
-
FOLFIRI + Bevacizumab Administration:
-
Trifluridine/Tipiracil + Bevacizumab Administration:
Conclusion
This compound represents a promising novel approach for the treatment of advanced solid tumors, particularly those with activated Wnt/β-catenin signaling. Its targeted mechanism of action offers the potential for a more specific and less toxic therapy compared to traditional cytotoxic chemotherapy. While definitive clinical data on the efficacy and safety of this compound are eagerly awaited, its ongoing evaluation in combination with standard-of-care regimens highlights its potential to become a valuable component of the therapeutic arsenal (B13267) for metastatic colorectal cancer and other solid tumors. Further research and the public release of data from the Phase 1/2 trial will be crucial in determining the ultimate role of this compound in the oncology treatment landscape.
References
- 1. parabilismed.com [parabilismed.com]
- 2. Discovery of FOG-001, a clinical stage Helicon inhibitor of the beta-catenin/TCF4 interaction - American Chemical Society [acs.digitellinc.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy and Safety of Bevacizumab in Metastatic Colorectal Cancer: Pooled Analysis From Seven Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of first-line bevacizumab with FOLFOX, XELOX, FOLFIRI and fluoropyrimidines in metastatic colorectal cancer: the BEAT study [pubmed.ncbi.nlm.nih.gov]
- 7. FOLFIRI® and Bevacizumab in first-line treatment for colorectal cancer patients: safety, efficacy and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluridine-Tipiracil and Bevacizumab in Refractory Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avastin and Lonsurf for Advanced Colorectal Cancer - NCI [cancer.gov]
- 10. FOLFOXIRI + bevacizumab for metastatic colorectal cancer | MDedge [ma1.mdedge.com]
- 11. ascopubs.org [ascopubs.org]
- 12. FogPharma doses first patient in colorectal cancer drug trial [clinicaltrialsarena.com]
- 13. FOLFOX + Avastin for Colon Cancer | ChemoExperts [chemoexperts.com]
- 14. hse.ie [hse.ie]
- 15. bccancer.bc.ca [bccancer.bc.ca]
- 16. uhs.nhs.uk [uhs.nhs.uk]
- 17. How to Take LONSURF® (trifluridine and tipiracil) tablets + bevacizumab [lonsurf.com]
- 18. 4394-Colorectal metastatic trifluridine/tipiracil and beVACizumab | eviQ [eviq.org.au]
Validating Zolucatetide's Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Zolucatetide (FOG-001), a first-in-class β-catenin inhibitor, and its efficacy in patient-derived xenograft (PDX) models of cancer. While specific quantitative data from head-to-head preclinical studies remains limited in the public domain, this document synthesizes available information to offer a framework for evaluating this compound's potential and designing future studies.
Executive Summary
This compound is a novel therapeutic agent that directly targets the interaction between β-catenin and T-cell factor (TCF), a critical node in the Wnt signaling pathway.[1][2] Dysregulation of this pathway is a known driver in a significant portion of human cancers, including a majority of colorectal cancers (CRC). Preclinical evidence from studies utilizing patient-derived xenograft (PDX) models suggests that this compound exhibits potent anti-tumor activity, both as a monotherapy and in combination with standard-of-care treatments. These studies indicate that this compound can induce tumor regression in Wnt-pathway activated tumors.[3][4][5]
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
This compound is a Helicon peptide designed to competitively inhibit the protein-protein interaction between β-catenin and TCF transcription factors.[3][4] In a healthy state, the Wnt signaling pathway is tightly regulated. However, in many cancers, mutations in genes such as APC lead to the accumulation of β-catenin in the nucleus. This accumulated β-catenin then binds to TCF, driving the transcription of oncogenes like c-MYC and AXIN2, which promote cell proliferation and tumor growth. This compound acts downstream of these common mutations, directly preventing the β-catenin/TCF interaction and thereby inhibiting the transcription of these target genes.[3][4]
Figure 1. Simplified Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Comparative Efficacy in Patient-Derived Xenografts
While full, peer-reviewed publications with detailed quantitative data are pending, preliminary reports from scientific conferences indicate that this compound has demonstrated significant anti-tumor activity in PDX models of colorectal cancer.
Note: The following tables are illustrative templates. The data presented are placeholders and should be replaced with actual experimental results when they become publicly available.
Table 1: Monotherapy Efficacy of this compound in Colorectal Cancer PDX Models
| PDX Model ID | Cancer Type | Key Mutations | Treatment Group | Tumor Growth Inhibition (%) | Notes |
| CRC-001 | Colorectal Adenocarcinoma | APC, KRAS | Vehicle | 0 | - |
| This compound (X mg/kg) | Data Not Available | Tumor regression observed | |||
| CRC-002 | Colorectal Adenocarcinoma | APC, PIK3CA | Vehicle | 0 | - |
| This compound (X mg/kg) | Data Not Available | Potent tumor growth inhibition reported |
Table 2: Combination Therapy Efficacy of this compound in Colorectal Cancer PDX Models
| PDX Model ID | Cancer Type | Key Mutations | Treatment Group | Tumor Growth Inhibition (%) | Synergy/Additivity |
| CRC-003 | Colorectal Adenocarcinoma | APC, TP53 | Vehicle | 0 | - |
| 5-FU (Y mg/kg) | Data Not Available | - | |||
| This compound (X mg/kg) | Data Not Available | - | |||
| This compound + 5-FU | Data Not Available | Enhanced anti-tumor activity reported | |||
| CRC-004 | Colorectal Adenocarcinoma | APC, BRAF | Vehicle | 0 | - |
| Bevacizumab (Z mg/kg) | Data Not Available | - | |||
| This compound (X mg/kg) | Data Not Available | - | |||
| This compound + Bevacizumab | Data Not Available | Enhanced efficacy reported |
Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of this compound in PDX models, based on established methodologies in the field.
1. PDX Model Establishment and Expansion
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with colorectal cancer, under institutional review board (IRB) approval.
-
Implantation: A small fragment (approximately 2-3 mm³) of the patient's tumor is subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Passaging: Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, it is harvested, fragmented, and re-implanted into a new cohort of mice for expansion (P1, P2, etc.). Experiments are typically conducted on early passages (P2-P5) to maintain the fidelity of the original tumor.
2. Drug Formulation and Administration
-
This compound Formulation: this compound is formulated in a sterile vehicle suitable for intravenous or intraperitoneal administration, as specified in the study design.
-
Standard-of-Care Agents: Drugs such as 5-Fluorouracil (5-FU) and Bevacizumab are prepared according to standard clinical protocols.
-
Dosing and Schedule: Mice are treated with this compound at various dose levels (e.g., 30-75 mg/kg) and schedules (e.g., every 4 days), as determined by tolerability studies.[1] Combination therapy regimens are administered according to established protocols for the standard-of-care agents.
3. Efficacy Assessment
-
Tumor Volume Measurement: Tumor dimensions are measured twice weekly with digital calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight and Clinical Observations: Animal body weight is monitored as an indicator of toxicity. General health and behavior are also observed.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is determined by comparing the mean tumor volume in treated groups to the vehicle control group. Tumor growth inhibition (TGI) is calculated as a percentage.
Figure 2. General experimental workflow for evaluating this compound efficacy in PDX models.
Conclusion
This compound represents a promising, novel therapeutic strategy for cancers driven by the Wnt/β-catenin signaling pathway. Preclinical data from PDX models, which more closely mimic the heterogeneity and biology of human tumors, suggest that this compound has the potential for significant anti-tumor activity. The ongoing clinical development of this compound (NCT05919264) will be crucial in validating these early findings in patients.[3] Further publication of detailed preclinical comparative data will be invaluable to the research community for fully assessing the therapeutic potential of this first-in-class β-catenin inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. parabilismed.com [parabilismed.com]
- 3. Discovery of FOG-001, a clinical stage Helicon inhibitor of the beta-catenin/TCF4 interaction - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Parabilis Medicines to Present Overview of Ongoing Phase 1/2 Study of FOG-001, a β-cateninTCF4 Inhibitor, at Upcoming Medical Meetings - BioSpace [biospace.com]
- 5. parabilismed.com [parabilismed.com]
Predicting a new era in colorectal cancer treatment: A guide to biomarkers for Zolucatetide and its alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for predicting treatment response to the investigational β-catenin inhibitor, Zolucatetide, and current standard-of-care therapies for colorectal cancer (CRC). This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate informed decisions in research and clinical trial design.
This compound is a novel therapeutic agent that targets the Wnt/β-catenin signaling pathway, a critical cascade frequently dysregulated in CRC. Its mechanism of action, inhibiting the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, offers a promising strategy for cancers harboring specific genetic alterations. This guide compares the predictive biomarker strategies for this compound with those for established CRC treatments, including chemotherapy, anti-EGFR therapy, anti-VEGF therapy, and immunotherapy.
The Wnt/β-catenin Signaling Pathway: A Key Target in Colorectal Cancer
The Wnt/β-catenin pathway is integral to embryonic development and adult tissue homeostasis. In the absence of Wnt ligands, a destruction complex, including Adenomatous Polyposis Coli (APC), Axin, and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival.[1] Mutations in components of the destruction complex, most commonly in the APC gene, are found in over 80% of sporadic CRC cases, leading to constitutive pathway activation.[1]
Comparison of Predictive Biomarkers
The selection of an appropriate therapy for CRC is increasingly guided by the molecular characteristics of the tumor. The following tables provide a comparative overview of the biomarkers for this compound and alternative treatments.
Table 1: Predictive Biomarkers for this compound and Alternative Therapies in Colorectal Cancer
| Therapeutic Agent | Biomarker(s) | Biomarker Type | Effect on Treatment Response | Level of Evidence |
| This compound | APC mutations | Gene Mutation | Predicted Sensitivity (loss-of-function mutations lead to β-catenin accumulation) | Preclinical |
| TP53 mutations | Gene Mutation | Potential Co-biomarker (often co-occurs with APC mutations in responsive models) | Preclinical | |
| Nuclear β-catenin expression | Protein Localization | Predicted Sensitivity (indicates active Wnt signaling) | Preclinical/Investigational | |
| AXIN2 expression | Gene Expression | Potential Resistance (as a negative feedback regulator, high expression may indicate pathway activity that could be overcome) | Investigational | |
| Dickkopf-1 (DKK1) | Secreted Protein | Potential Resistance (high levels may indicate pathway activation) | Investigational | |
| Secreted Frizzled-Related Proteins (sFRPs) | Secreted Protein | Variable (can be both tumor-suppressive and oncogenic) | Investigational | |
| Chemotherapy (e.g., 5-FU based) | Microsatellite Instability (MSI) | DNA Phenotype | MSI-High tumors may have a poorer response to 5-FU monotherapy in the adjuvant setting.[2] | Clinical |
| Anti-EGFR Therapy (e.g., Cetuximab, Panitumumab) | RAS (KRAS, NRAS) mutations | Gene Mutation | Resistance (mutations in codons 12, 13, 61, etc., predict lack of response).[3][4] | Clinical (FDA-approved biomarker) |
| BRAF V600E mutation | Gene Mutation | Resistance/Poor Prognosis.[5] | Clinical | |
| Anti-VEGF Therapy (e.g., Bevacizumab) | No validated predictive biomarkers | - | - | - |
| Immunotherapy (e.g., Pembrolizumab, Nivolumab) | Microsatellite Instability-High (MSI-H) / Mismatch Repair Deficient (dMMR) | DNA Phenotype / Protein Expression | Sensitivity (high response rates observed in MSI-H/dMMR tumors).[2][6][7] | Clinical (FDA-approved biomarker) |
| Tumor Mutational Burden (TMB) | Genomic Feature | High TMB is associated with better response. | Clinical |
Table 2: Quantitative Data on Biomarker Performance
| Therapy | Biomarker | Patient Population | Response Rate / Outcome | Reference |
| Anti-EGFR Therapy | KRAS Wild-Type | Metastatic CRC | Overall Response Rate: ~41.3% | [4] |
| KRAS Mutant | Metastatic CRC | Overall Response Rate: ~15.5% | [4] | |
| Immunotherapy | MSI-High/dMMR | Metastatic CRC (first-line) | Progression-Free Survival (Pembrolizumab vs. Chemo): 16.5 vs. 8.2 months | [2] |
| MSI-High/dMMR | Metastatic CRC (second-line or later) | Objective Response Rate (Nivolumab + Ipilimumab): 55% | [2] | |
| MSS/pMMR | Metastatic CRC | No significant survival benefit with immunotherapy compared to chemotherapy.[6] | [6] |
Experimental Protocols for Biomarker Detection
Accurate and reproducible biomarker analysis is crucial for patient stratification. This section details the methodologies for key biomarker assays.
Detection of APC and TP53 Mutations
-
Method: Next-Generation Sequencing (NGS) of tumor DNA.
-
Protocol:
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections.
-
Library Preparation: Prepare sequencing libraries using a targeted gene panel that includes the full coding regions of APC and TP53.
-
Sequencing: Perform deep sequencing on an NGS platform.
-
Data Analysis: Align sequencing reads to the human reference genome and call variants (single nucleotide variants and insertions/deletions) using a validated bioinformatics pipeline. Filter variants against databases of known polymorphisms.
-
Immunohistochemistry (IHC) for Nuclear β-catenin
-
Method: Staining of FFPE tumor sections with an antibody specific for β-catenin.
-
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen (e.g., DAB) to visualize the staining.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) and mount the slides.
-
Scoring: A pathologist scores the percentage of tumor cells with nuclear β-catenin staining.
-
Quantitative Real-Time PCR (qRT-PCR) for AXIN2 Expression
-
Method: Measurement of AXIN2 mRNA levels in tumor tissue relative to a reference gene.
-
Protocol:
-
RNA Extraction: Extract total RNA from fresh-frozen or FFPE tumor tissue.
-
cDNA Synthesis: Reverse transcribe RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using primers specific for AXIN2 and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of AXIN2 using the ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum DKK1
-
Method: Quantification of DKK1 protein in patient serum.
-
Protocol:
-
Sample Preparation: Collect and process blood samples to obtain serum.
-
Assay Procedure: Use a commercially available DKK1 ELISA kit. Add standards and serum samples to a microplate pre-coated with an anti-DKK1 antibody.
-
Incubation and Washing: Incubate the plate, then wash to remove unbound substances.
-
Detection: Add a biotin-conjugated anti-DKK1 antibody, followed by streptavidin-HRP and a substrate solution.
-
Measurement: Measure the absorbance at 450 nm and calculate the DKK1 concentration based on the standard curve.
-
Discussion and Future Perspectives
The development of this compound and other Wnt/β-catenin pathway inhibitors represents a significant advancement in precision oncology for CRC. Preclinical evidence strongly suggests that tumors with mutations in APC and potentially TP53 are prime candidates for this therapeutic strategy. The presence of nuclear β-catenin further supports the activation of this pathway and may serve as a direct pharmacodynamic and predictive biomarker.
In contrast, the biomarkers for established CRC therapies are well-defined and integrated into clinical practice. RAS mutation status is a definitive negative predictor for anti-EGFR therapy, while MSI-H/dMMR status is a powerful positive predictor for immunotherapy.
Future clinical trials for this compound and similar agents should incorporate a robust biomarker strategy. This should include the prospective evaluation of APC and TP53 mutations, nuclear β-catenin expression, and potentially other Wnt pathway modulators like AXIN2, DKK1, and sFRPs. Head-to-head comparisons with standard-of-care treatments in biomarker-defined patient populations will be essential to establish the clinical utility of these novel therapies.
The logical relationship for patient stratification based on these biomarkers can be visualized as a decision-making workflow.
By leveraging a deeper understanding of the molecular drivers of CRC and employing robust biomarker strategies, the development and application of novel therapies like this compound can be optimized to improve patient outcomes.
References
- 1. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunotherapy in microsatellite instability metastatic colorectal cancer: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of cetuximab on wild-type and mutant KRAS in colorectal cancer: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative effectiveness of immunotherapy and chemotherapy in patients with metastatic colorectal cancer stratified by microsatellite instability status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Meta-analysis of clinical trial data for β-catenin inhibitors including Zolucatetide
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation and differentiation, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative meta-analysis of clinical trial data for key β-catenin inhibitors, with a focus on Zolucatetide (FOG-001) and other notable agents including PRI-724, CWP232291, and ST316. This objective comparison is supported by available experimental data to inform ongoing research and drug development efforts.
Mechanism of Action and Clinical Status Overview
β-catenin is a pivotal downstream effector of the canonical Wnt signaling pathway. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt pathway activation, this degradation is inhibited, leading to β-catenin accumulation and translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation and survival.[1][2] The inhibitors discussed herein target different nodes of this pathway, offering diverse therapeutic strategies.
| Inhibitor | Alias | Target / Mechanism of Action | Key Clinical Trial ID | Development Phase |
| This compound | FOG-001 | Direct inhibitor of the β-catenin/TCF interaction.[3][4] | NCT05919264[3][5] | Phase 1/2 |
| PRI-724 | Inhibits the interaction between β-catenin and its transcriptional coactivator CREB-binding protein (CBP).[6] | NCT01764477,[6] NCT02195440[7] | Phase 1/2 | |
| CWP232291 | CWP291 | Induces degradation of β-catenin via apoptosis induction through endoplasmic reticulum stress activation.[8][9] | NCT01398462,[10] NCT03055286 | Phase 1/2 |
| ST316 | Antagonist of the interaction between β-catenin and its co-activator BCL9.[11][12] | NCT05848739[11][13] | Phase 1/2 |
Clinical Trial Data Summary
The following tables summarize the available quantitative data from clinical trials of these β-catenin inhibitors. It is important to note that these are from separate, non-comparative trials.
This compound (FOG-001)
As of late 2025, the Phase 1/2 trial (NCT05919264) for this compound is ongoing, and detailed quantitative efficacy data has not yet been publicly released. However, early reports indicate monotherapy antitumor activity and in-tumor target engagement in patients with locally advanced or metastatic solid tumors.[5] More than 65 patients have been dosed, and the trial is actively enrolling patients with desmoid tumors and microsatellite-stable colorectal cancer (MSS-CRC).[5]
Safety and Tolerability (Preliminary):
-
No high-grade bone toxicity has been observed, a concern with some upstream Wnt pathway inhibitors.[14]
-
No high-grade gastrointestinal toxicities or dysgeusia reported.[14]
-
The most common treatment-related adverse events (TRAEs) are low-grade and manageable.[14]
-
A maximum tolerated dose (MTD) has not been reached.[14]
Preliminary Efficacy Signals:
-
Objective responses have been observed in patients with desmoid tumors.[14]
PRI-724
| Clinical Trial ID | Indication | N | Key Findings |
| NCT01764477 [6] | Advanced Pancreatic Adenocarcinoma (2nd line, with Gemcitabine) | 20 | Efficacy: Median Progression-Free Survival (PFS) = 2.0 months. Best response was stable disease in 8 patients (40%). 62.5% of patients with elevated baseline CA19-9 showed a >30% decline.[6] Safety: MTD not reached. 7 Grade 3/4 adverse events attributed to the combination therapy.[6] |
| NCT02195440 [7] | HCV-Related Cirrhosis | 14 | Safety: Generally well-tolerated at 10 and 40mg/m²/day. One possible drug-related serious adverse event (liver injury) at 160mg/m²/day.[7] Most common adverse events were nausea (29%) and fatigue (21%).[7] |
CWP232291 (CWP291)
| Clinical Trial ID | Indication | N | Key Findings |
| NCT01398462 [10][15] | Relapsed/Refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) | 69 (64 AML, 5 MDS) | Efficacy (AML): 1 complete response and 1 partial response among 54 evaluable patients.[15] Safety: MTD was defined at 257 mg/m².[15] Most common treatment-emergent adverse events were nausea (64%), vomiting (46%), and diarrhea (36%).[15] |
ST316
| Clinical Trial ID | Indication | N | Key Findings |
| NCT05848739 [11][16] | Advanced Solid Tumors (CRC, NSCLC, PDAC, Breast, Ovarian) | 23 | Efficacy: Prolonged stable disease observed in 4 patients.[16] Safety: Safe and well-tolerated at all tested doses (0.5 mg/kg to 12 mg/kg).[11] No dose-limiting toxicities observed.[16] Most treatment-related adverse events were low-grade; two were Grade 3 and resolved.[11] Pharmacodynamics: Demonstrated tumor uptake and target engagement, with a shift in β-catenin localization from the nucleus to the cytoplasm/membrane in 4 of 7 assessed patients.[17][18] Significantly reduced immunosuppressive polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).[17][18] |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below are summaries of the general methodologies employed in the key trials cited. For complete details, referring to the specific clinical trial records on ClinicalTrials.gov is recommended.
General Clinical Trial Protocol for β-Catenin Inhibitors (Phase 1/2):
-
Study Design: These are typically open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2) studies.[3][13] The Phase 1 portion often follows a 3+3 design to determine the MTD and recommended Phase 2 dose (RP2D).[6][15]
-
Patient Population: Patients with advanced, metastatic, or unresectable solid tumors or hematological malignancies who have progressed on standard therapies.[3][19] Specific cohorts may enroll patients with documented mutations in the Wnt/β-catenin pathway.[3]
-
Drug Administration: The inhibitors are administered intravenously or orally on various schedules (e.g., weekly, daily for a set number of days per cycle).[3][6][15][16]
-
Primary Endpoints:
-
Secondary Endpoints: Pharmacokinetics (PK), pharmacodynamics (PD), PFS, overall survival (OS), and duration of response (DOR).[3]
-
Biomarker Analysis: Often includes collection of tumor biopsies (pre- and on-treatment) and peripheral blood to assess target engagement (e.g., changes in β-catenin localization, modulation of downstream target genes) and immune cell populations.[16][17]
Visualizing the Wnt/β-Catenin Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the points of intervention for this compound and the other discussed inhibitors.
Wnt/β-catenin signaling pathway with inhibitor targets.
Conclusion
The development of β-catenin inhibitors represents a promising frontier in oncology. This compound, with its direct inhibition of the β-catenin/TCF interaction, targets the most downstream node of the pathway, potentially overcoming resistance mechanisms that affect upstream inhibitors.[3] While early data for this compound is encouraging, more mature clinical trial results are awaited for a comprehensive assessment of its efficacy.
ST316 has demonstrated a favorable safety profile and clear evidence of target engagement in its Phase 1 trial, supporting its continued development.[11][18] PRI-724 and CWP232291 have shown modest clinical activity in their respective indications, highlighting both the potential and the challenges of targeting this pathway.[6][15]
Future research will likely focus on combination strategies, pairing β-catenin inhibitors with chemotherapy, targeted therapies, and immunotherapy to enhance anti-tumor responses, a strategy already being explored for this compound and ST316.[5][11] The distinct mechanisms of action of these inhibitors may lend themselves to different tumor types and combination partners. Continued investigation into predictive biomarkers will be crucial for identifying patient populations most likely to benefit from these novel therapies.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. parabilismed.com [parabilismed.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Safety, Tolerability, and Preliminary Efficacy of the Anti-Fibrotic Small Molecule PRI-724, a CBP/β-Catenin Inhibitor, in Patients with Hepatitis C Virus-related Cirrhosis: A Single-Center, Open-Label, Dose Escalation Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Phase 1 study of CWP232291 in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. targetedonc.com [targetedonc.com]
- 12. sapiencetherapeutics.com [sapiencetherapeutics.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. parabilismed.com [parabilismed.com]
- 15. Phase 1 study of CWP232291 in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. A Phase 1-2 of ST316 With Selected Advanced Unresectable and Metastatic Solid Tumors [clin.larvol.com]
- 18. sapiencetherapeutics.com [sapiencetherapeutics.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Guide to the Preclinical Profile of Zolucatetide, a Novel β-catenin/TCF Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical efficacy and safety profile of Zolucatetide (also known as FOG-001), a potent, direct inhibitor of the β-catenin/T-cell factor (TCF) interaction. The performance of this compound is compared with other investigational inhibitors of the Wnt/β-catenin signaling pathway, supported by available experimental data. This document is intended for research purposes only.
Introduction to Wnt/β-catenin Pathway Inhibitors
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a key driver in numerous cancers, most notably colorectal cancer.[1][2] This has led to the development of various inhibitors targeting different nodes of this pathway. This compound represents a novel approach by directly targeting the downstream protein-protein interaction between β-catenin and TCF.[3][4] This guide compares this compound with inhibitors that target either the same interaction or the interaction of β-catenin with the coactivator CREB-binding protein (CBP).
Comparative Efficacy of Wnt/β-catenin Pathway Inhibitors
The following tables summarize the preclinical efficacy of this compound and selected comparator compounds.
Table 1: In Vitro Efficacy of Wnt/β-catenin Pathway Inhibitors
| Compound | Target Interaction | Cell Line(s) | Assay | IC50 | Key Findings | Reference(s) |
| This compound (FOG-001) | β-catenin/TCF | HAPI | β-catenin/TCF Reporter | <50 nM | Potent and selective inhibition of β-catenin-driven gene expression. | [3] |
| COLO320DM | Proliferation | 1-10 µM | Inhibits cell proliferation and induces cell cycle arrest. | [3] | ||
| ICG-001 | β-catenin/CBP | SW480 | TOPFLASH Reporter | 3 µM | Selectively inhibits β-catenin/CBP interaction. | [5][6] |
| SW480, HCT-116 | Proliferation | Not specified | Induces apoptosis in transformed cells, but not normal cells. | [5] | ||
| HCT-116, SW-480, DLD-1 | Proliferation | 106-2698 µM | Suppressed proliferation of colon cancer cell lines. | [7] | ||
| PRI-724 (C-82) | β-catenin/CBP | NTERA-2 CisR | Viability | 4.97 µM | Dose-dependent decrease in cell viability. | [8] |
| HepG2, Huh6 | Proliferation | Concentration-dependent | Inhibits proliferation and induces G0/G1 cell cycle arrest. | [9][10] | ||
| PNU-74654 | β-catenin/TCF | NCI-H295 | Proliferation | 129.8 µM | Decreases cell proliferation and increases apoptosis. | [11] |
| Pancreatic Cancer Cells | Proliferation | IC50 of 122 µM | Synergistic anti-proliferative effects with gemcitabine. | [11] |
Table 2: In Vivo Efficacy of Wnt/β-catenin Pathway Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound (FOG-001) | COLO320DM Xenograft (mice) | 30-75 mg/kg, i.p., every 4 days | Robust, dose-dependent anti-tumor effects. | [3] |
| ICG-001 | SW620 Xenograft (mice) | Not specified | Efficacious in reducing tumor growth. | [5][12] |
| Min Mouse Model | Not specified | Reduced intestinal polyp formation. | [13] | |
| PRI-724 | NTERA-2 CisR Xenograft (mice) | 30 mg/kg/day | Significant anti-tumorigenic effect. | [8] |
| PNU-74654 | Colorectal Cancer Xenograft | Not specified | Inhibited tumor growth, enhanced when combined with 5-FU. | [14][15] |
Detailed Experimental Protocols
3.1. β-catenin/TCF Reporter Assay
This assay is designed to quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding: Plate cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 16-24 hours of transfection, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24-48 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
3.2. COLO320DM Xenograft Model
This protocol outlines the establishment and use of a human colorectal cancer xenograft model in immunodeficient mice.
-
Cell Preparation: Culture COLO320DM cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.[16][17]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 COLO320DM cells in a volume of 100 µL into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound at 30-75 mg/kg) and vehicle control via the specified route and schedule.
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and inhibitor intervention points.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor Activity of the Small Molecule Inhibitor PRI-724 Against β-Catenin-activated Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 10. Anti-tumor Activity of the Small Molecule Inhibitor PRI-724 Against β-Catenin-activated Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of the Wnt/b-catenin pathway using PNU-74654 reduces tumor growth in in vitro and in vivo models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Essential Safety and Handling Protocols for Zolucatetide
Zolucatetide, an investigational peptide-based compound, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of the product. Although not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] This guide provides detailed procedures for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling this compound, particularly when in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[2] Consider double-gloving for added protection, especially when handling concentrated solutions.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3] |
| Respiratory Protection | Respirator or Dust Mask | Necessary when working with the lyophilized powder to avoid the inhalation of fine particles or when handling solutions in poorly ventilated areas.[2][3] |
Operational and Handling Procedures
Receiving and Storage: Upon receipt, visually inspect the container for any damage or compromised seals.[2] For long-term storage, this compound should be stored at -80°C for up to six months or at -20°C for one month in a sealed container, away from moisture.[4] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[2]
Reconstitution:
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, sterile, distilled water or a buffer solution is appropriate. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[2]
-
Reconstitution Technique: Add the appropriate solvent to the vial containing the lyophilized peptide.[2] Gently swirl or vortex to dissolve the peptide completely.[2] Avoid vigorous shaking, which can cause aggregation.[2]
General Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Ensure an eye-wash station is readily accessible.[1]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing.[1] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention.[1]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water.[1] Do not induce vomiting.[1] Seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.
-
Unused Product: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and should be disposed of according to institutional and local regulations for hazardous chemical waste.[2]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Spill Cleanup: In the event of a spill, absorb solutions with a finely-powdered liquid-binding material such as diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] Dispose of all contaminated materials as hazardous waste.[1]
Experimental Workflow for Safe Handling
Caption: Experimental workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
